Epicaptopril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212642 | |
| Record name | Epicaptopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63250-36-2 | |
| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicaptopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epicaptopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICAPTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Captopril
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the mechanism of action of captopril, a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE). It details the molecular interactions, effects on key physiological signaling pathways, and the quantitative parameters that define its pharmacological profile. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.
A note on nomenclature: The initial query for "epicaptopril" did not yield results for a recognized pharmaceutical agent. The information presented herein pertains to captopril , a well-established and extensively studied ACE inhibitor, which is presumed to be the intended subject of the query.
Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme
Captopril's primary mechanism of action is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[3]
The captopril molecule features a terminal sulfhydryl (thiol) group which binds with high affinity to the zinc ion within the active site of the ACE enzyme.[4][5] This interaction physically obstructs the binding of the natural substrate, angiotensin I, thereby preventing its conversion to angiotensin II.[5] By inhibiting ACE, captopril sets in motion a cascade of effects:
-
Reduced Angiotensin II Levels: The decrease in angiotensin II, a powerful vasoconstrictor, leads to the relaxation of vascular smooth muscle, particularly in arterioles. This reduces total peripheral resistance and, consequently, lowers arterial blood pressure.[2]
-
Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention by the kidneys. By lowering angiotensin II levels, captopril indirectly reduces aldosterone secretion, leading to a mild diuretic effect (natriuresis and diuresis) and a decrease in blood volume, further contributing to blood pressure reduction.[2]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[3][6] By inhibiting ACE (also known as kininase II), captopril prevents the breakdown of bradykinin. The resulting increase in local bradykinin levels contributes to vasodilation, partly through the stimulation of nitric oxide and prostaglandin synthesis, enhancing the drug's hypotensive effect.[7]
Signaling Pathways Modulated by Captopril
The dual action of captopril on the RAAS and the kinin-kallikrein system is central to its therapeutic effects. The following diagrams illustrate these pathways and the point of intervention by captopril.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Captopril's point of inhibition.
Caption: Captopril's inhibition of Bradykinin degradation by ACE (Kininase II).
Quantitative Data
The potency of captopril is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) against ACE. These values demonstrate its high affinity and efficiency as an inhibitor.
| Parameter | Value | Tissue/Condition | Reference |
| IC50 | 6 nM | - | [6][8] |
| IC50 | 20 nM | - | [9][10] |
| IC50 | 1.79 - 15.1 nM | Using synthetic substrates | [7] |
| Ki | ~0.3 nM | - | [11] |
| Ki | 2.0 nM | - | [10] |
| pKi (N-site affinity) | 8.41 - 9.40 | Human Tissues (Coronary Artery to Lung) | [1] |
| Kd (Binding Affinity) | 0.14 - 0.50 nM | Human Tissues (Vein to Artery) | [1] |
Captopril is administered orally and, unlike many other ACE inhibitors, is not a prodrug.[8] Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | Notes | Reference |
| Bioavailability | ~70% | Reduced by the presence of food in the stomach. | [5][8] |
| Time to Peak Plasma Conc. (tmax) | 45 - 75 min | Sublingual administration can lead to a more rapid tmax. | [12][13] |
| Elimination Half-life (t1/2) | ~2 - 3 hours | - | [5][8] |
| Metabolism | Partial | Metabolized in the liver to disulfide dimers and other metabolites. | [12] |
| Excretion | Primarily Renal | Excreted largely unchanged in the urine. | [12] |
| Plasma Protein Binding | 25% - 30% | - | [12] |
Clinical studies have quantified the hemodynamic effects of captopril in patients with conditions such as congestive heart failure.
| Hemodynamic Parameter | Mean Change | Condition | Reference |
| Cardiac Index | +35% | Congestive Heart Failure | [14] |
| Stroke Index | +44% | Congestive Heart Failure | [14] |
| Systemic Vascular Resistance | -40% | Congestive Heart Failure | [14] |
| Pulmonary Vascular Resistance | -40% | Congestive Heart Failure | [14] |
| 5-Week Mortality (Post-MI) | 7.19% (vs 7.69% placebo) | Post-Myocardial Infarction (ISIS-4 Trial) |
Experimental Protocols
A common method to determine the in vitro ACE inhibitory activity of a compound like captopril is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-histidyl-leucine (HHL).
Objective: To determine the concentration of an inhibitor (e.g., captopril) required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Phosphate buffer (pH 8.3) with NaCl
-
Inhibitor solution (Captopril at various concentrations)
-
1 M HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare solutions of ACE (e.g., 100 mU/mL) and HHL in phosphate buffer. Prepare serial dilutions of captopril to test a range of concentrations.
-
Incubation: In a microcentrifuge tube, add 40 µL of the captopril solution (or buffer for control) to 20 µL of the ACE solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 100-150 µL of the HHL substrate solution to the mixture. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 200-250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube to extract the hippuric acid (HA) produced. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the ethyl acetate at room temperature or under a gentle stream of nitrogen.
-
Measurement: Re-dissolve the dried hippuric acid residue in 1.0-3.0 mL of deionized water or buffer. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated using the formula:
-
% Inhibition = [(A_control - A_inhibitor) / A_control] * 100
-
Where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with captopril.
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the captopril concentration. The IC50 value is the concentration of captopril that corresponds to 50% inhibition on the dose-response curve.
Caption: Experimental workflow for an in vitro ACE inhibition assay.
References
- 1. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Captopril - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo determinations of Ki values for angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo assessment of captopril selectivity of angiotensin I-converting enzyme inhibition: differential inhibition of acetyl-ser-asp-lys-pro and angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
An In-depth Technical Guide to the Synthesis of Epicaptopril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicaptopril, systematically named (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a diastereomer of the widely recognized angiotensin-converting enzyme (ACE) inhibitor, Captopril. As an ACE inhibitor, this compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a significant subject of study in cardiovascular research and drug development. This technical guide provides a comprehensive overview of a plausible stereoselective synthesis pathway for this compound, detailed experimental protocols derived from analogous syntheses, and a summary of relevant quantitative data. Furthermore, it includes visualizations of the synthetic route and the ACE inhibitor signaling pathway to facilitate a deeper understanding of its chemical synthesis and biological mechanism of action.
Introduction
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is a key component in the regulation of blood pressure.[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] It also acts as a free radical scavenger, suggesting potential applications in conditions associated with oxidative stress.[1] The stereochemistry of this compound, particularly the (R) configuration at the 2-methyl position of the propanoyl moiety, is critical for its biological activity and distinguishes it from its more common diastereomer, Captopril ((2S, 2S) configuration).
The synthesis of this compound presents a significant stereochemical challenge: the creation of the (R)-2-methyl-3-sulfanylpropanoyl side chain and its coupling to the (S)-proline core. This guide outlines a feasible synthetic strategy based on the stereoselective synthesis of Captopril derivatives, focusing on a conjugate addition reaction to establish the desired stereocenter.
Proposed Synthesis Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from readily available L-proline. The key steps involve the formation of an α,β-unsaturated N-acyl-L-proline derivative, followed by a diastereoselective conjugate addition of a thiol equivalent. The subsequent separation of the resulting diastereomers and final deprotection yields this compound.
A representative synthetic approach, adapted from the work of Ortiz et al. on the synthesis of new Captopril epimers, is presented below.[4] This method relies on the stereoselective crystallization for the separation of the desired diastereomer.
Logical Flow of the this compound Synthesis Pathway:
Figure 1: A logical workflow for the proposed synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous Captopril derivatives and represent a viable pathway to this compound.
Synthesis of L-Proline Methyl Ester Hydrochloride
-
Objective: To prepare the methyl ester of L-proline, a key starting material.
-
Procedure: A suspension of L-proline (10.0 g, 86.8 mmol) in methanol (100 mL) is cooled to 0°C. Thionyl chloride (9.5 mL, 130.2 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.
-
Expected Yield: Quantitative.
Synthesis of N-Crotonoyl-L-proline Methyl Ester
-
Objective: To introduce the α,β-unsaturated acyl group necessary for the conjugate addition.
-
Procedure: To a solution of L-proline methyl ester hydrochloride (10.0 g, 60.3 mmol) and triethylamine (21.0 mL, 150.8 mmol) in dichloromethane (150 mL) at 0°C, crotonoyl chloride (6.4 mL, 66.3 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conjugate Addition of Thioacetic Acid
-
Objective: To introduce the thiol functionality and create the second stereocenter in a diastereoselective manner.
-
Procedure: N-Crotonoyl-L-proline methyl ester (5.0 g, 25.3 mmol) is dissolved in chloroform. Thioacetic acid (2.7 mL, 38.0 mmol) is added, and the mixture is cooled to -50°C. A Lewis acid catalyst (e.g., SnCl4, 1.5 equivalents) is added, and the reaction is stirred at this temperature for 48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give a mixture of diastereomers.
-
Note: The diastereomeric ratio is sensitive to temperature. Lower temperatures generally favor higher diastereoselectivity.
Separation of Diastereomers
-
Objective: To isolate the desired (2S, 2'R) diastereomer.
-
Procedure: The crude mixture of diastereomers is subjected to fractional crystallization. A solvent system such as ethyl acetate/hexane is used. The desired epimer is expected to crystallize preferentially under controlled cooling, allowing for its separation by filtration.[4] The purity of the isolated diastereomer should be assessed by HPLC using a chiral stationary phase.
Hydrolysis to this compound
-
Objective: To remove the methyl ester and acetyl protecting groups to yield the final product.
-
Procedure: The isolated N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (2.2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is acidified with 1N HCl to pH 2-3 and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of Captopril diastereomers, which can be considered indicative for the synthesis of this compound. The data is based on the work of Ortiz et al.[4]
| Step | Reactants | Conditions | Product | Diastereomeric Ratio (R:S at C2') | Yield |
| Conjugate Addition | N-crotonoyl-L-proline methyl ester, Thioacetic acid | SnCl4, CHCl3, 0°C, 68h | N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester | 1.5 : 1 | 86% |
| Conjugate Addition | N-crotonoyl-L-proline methyl ester, Thioacetic acid | SnCl4, CHCl3, -50°C, 68h | N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester | 3 : 1 | 86% |
| Separation | Diastereomeric Mixture | Recrystallization (EtOAc/Hexane) | (2S)-1-[(2R)-3-acetylthio-2-methylpropanoyl]pyrrolidine-2-carboxylic acid methyl ester | >95% d.e. | Not specified |
| Hydrolysis | Purified Ester | LiOH, THF/H2O | This compound | >95% e.e. | ~80-90% |
Mechanism of Action: ACE Inhibition Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like this compound.
Figure 2: The signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound as an ACE inhibitor.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for medicinal and organic chemists. The key to a successful synthesis lies in the strategic control of stereochemistry, particularly during the conjugate addition step, and the effective separation of the resulting diastereomers. This guide provides a robust framework based on established chemical principles and analogous syntheses to aid researchers in the preparation of this important ACE inhibitor. Further optimization of reaction conditions and separation techniques will be critical for developing a scalable and efficient synthesis of this compound for research and potential therapeutic applications. The provided diagrams offer a clear visual representation of both the synthetic logic and the biological context of this compound, serving as valuable tools for professionals in the field of drug development.
References
- 1. Design, synthesis and biological evaluation of novel fungicides for the management of Fusarium DieBack disease | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
Epicaptopril: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicaptopril, a diastereomer of the well-known angiotensin-converting enzyme (ACE) inhibitor Captopril, presents a significant area of interest for cardiovascular research and drug development. Understanding its fundamental chemical properties is crucial for its synthesis, formulation, and biological activity assessment. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and relevant experimental workflows.
Core Chemical Properties
This compound, systematically named (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a thiol-containing compound that exhibits inhibitory activity against the angiotensin-converting enzyme.[1][2] Its chemical identity and key physicochemical properties are summarized below.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | [2] |
| Synonyms | SQ 14534, Captopril Impurity F | [1][2] |
| Chemical Formula | C9H15NO3S | [1][2][3] |
| Molecular Weight | 217.29 g/mol | [1][2][3] |
| CAS Number | 63250-36-2 | [2] |
Physicochemical Properties
| Property | Value | Method | Source |
| pKa (Strongest Acidic) | 4.02 | Computation (Chemaxon) | [5] |
| LogP | 0.3 | Computation (XLogP3) | [2] |
| Hydrogen Bond Donor Count | 2 | Computation | [2][5] |
| Hydrogen Bond Acceptor Count | 4 | Computation (Cactvs) | [2] |
| Polar Surface Area | 57.61 Ų | Computation (Chemaxon) | [5] |
| Rotatable Bond Count | 3 | Computation (Chemaxon) | [5] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions as an inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Experimental Protocols
Detailed methodologies for the experimental determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary method with a melting point apparatus.[3][6][7][8]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with oil) or a metal block heating apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Melting Range: The melting point is reported as the range T1-T2. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point can be determined using a micro-method involving a fusion tube and a capillary tube.[2][5][9][10]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).
-
Heating: The bath is heated gradually.
-
Observation: As the liquid heats, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Confirmation: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted as a confirmation of the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered a reliable technique.[11][12][13][14][15]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 °C for physiological relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).[1][16][17][18]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often corresponding to the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method with n-octanol and water.[19][20][21][22]
-
Phase Preparation: n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and then allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Experimental Workflow for ACE Inhibition Assay
A common in vitro method to determine the inhibitory activity of compounds like this compound against ACE involves a spectrophotometric or fluorometric assay. The general workflow is depicted below.
Conclusion
This technical guide has provided a detailed overview of the known chemical properties of this compound, presented in a structured format for ease of reference. While experimental data for some physical properties remain elusive, the provided computational values offer valuable insights for research and development purposes. The detailed experimental protocols and workflow diagrams serve as practical resources for scientists working with this compound and other ACE inhibitors. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical profile and its potential as a therapeutic agent.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. 62571-86-2 CAS MSDS (Captopril) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. quora.com [quora.com]
- 14. who.int [who.int]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. acdlabs.com [acdlabs.com]
- 22. waters.com [waters.com]
An In-depth Technical Guide to Epicaptopril: A Stereoisomer of Captopril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Epicaptopril, a stereoisomer of the well-known angiotensin-converting enzyme (ACE) inhibitor, Captopril. The document delves into the critical role of stereochemistry in the biological activity of Captopril and its isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction: The Significance of Stereoisomerism in Captopril
Captopril was the first orally active ACE inhibitor developed and marked a breakthrough in the treatment of hypertension and congestive heart failure.[1][2] Its chemical structure contains two chiral centers, giving rise to four possible stereoisomers. The therapeutically active form is the (2S, 2'S)-stereoisomer, commonly referred to as L-Captopril.[3][4] Its diastereomer, this compound, exhibits significantly different biological activity, underscoring the profound impact of stereochemistry on pharmacological function. This guide will explore the chemical, biological, and experimental distinctions between Captopril and its less active stereoisomer, this compound.
Chemical Structures and Stereoisomers
Captopril, chemically named (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, possesses two stereogenic centers, leading to four stereoisomers.[1][3] The biological activity is highly dependent on the specific configuration at these centers.
-
(2S, 2'S)-Captopril (L-Captopril): The pharmacologically active isomer used clinically.
-
(2R, 2'R)-Captopril (D-Captopril): The enantiomer of L-Captopril.
-
(2S, 2'R)-Epicaptopril: A diastereomer of L-Captopril.
-
(2R, 2'S)-Epicaptopril: The enantiomer of (2S, 2'R)-Epicaptopril and also a diastereomer of L-Captopril.[3]
This compound is noted to be an inactive stereoisomer concerning ACE inhibition.[5]
Quantitative Data on Biological Activity
The inhibitory potency of Captopril stereoisomers against Angiotensin-Converting Enzyme (ACE) and other enzymes like metallo-β-lactamases (MBLs) highlights the stereoselectivity of these interactions.
| Compound | Target Enzyme | IC50 Value | Reference |
| (2S, 2'S)-Captopril | Angiotensin-Converting Enzyme (ACE) | 6 nM - 35 nM | [6][7] |
| (2S, 2'S)-Captopril | Leukotriene A4 (LTA4) hydrolase | 11 µM | [8] |
| epi-L-Captopril | Metallo-β-lactamase (VIM-2) | 5.5 µM | [3] |
| epi-D-Captopril | Metallo-β-lactamase (VIM-2) | 5.5 µM | [3] |
| D-Captopril | Metallo-β-lactamase (NDM-1) | 64 µM | [3] |
| D-Captopril | Metallo-β-lactamase (IMP-1) | 173 µM | [3] |
Experimental Protocols
The synthesis of Captopril and its stereoisomers can be achieved through various chemical and biochemical methods, often involving chiral intermediates to ensure stereochemical purity.[9][10] A general approach involves the coupling of L-proline with a protected 3-mercapto-2-methylpropanoic acid derivative. To obtain the different stereoisomers, either the corresponding chiral starting materials are used, or a non-stereospecific synthesis is followed by separation of the resulting diastereomers.[11]
General Synthesis Outline:
-
Preparation of Chiral Intermediates: Chiral intermediates for the side chain are often obtained through the resolution of racemic compounds or through asymmetric synthesis.[9]
-
Coupling Reaction: The protected thiol-containing acid is coupled with L-proline (or its corresponding stereoisomer) to form the diastereomeric mixture of S-protected Captopril.[11]
-
Deprotection and Isolation: The thiol protecting group is removed to yield the final Captopril stereoisomers, which are then purified.
A direct reversed-phase liquid chromatography (LC) method is effective for the separation and analysis of Captopril and its diastereomers.[12]
-
Stationary Phase: A teicoplanin stationary phase is utilized for its chiral recognition capabilities.[12]
-
Mobile Phase: A common mobile phase consists of a 0.05% triethylammonium acetate (TEAA) buffer at a pH of 3.8.[12]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[12]
-
Temperature Control: The mobile phase reservoir and the column are maintained at 0°C to achieve optimal resolution between the diastereoisomers and their rotational isomers.[12]
-
Detection: Online UV diode array and mass spectrometry are used for simultaneous detection to confirm the identity of the eluting peaks and to distinguish them from disulfide dimers.[12]
The inhibitory activity of Captopril stereoisomers on ACE can be determined using a spectrophotometric method.[13]
-
Principle: The assay measures the inhibition of ACE activity by monitoring the hydrolysis of a synthetic substrate.
-
Substrate: Furanacryloyl-Phe-Gly-Gly (FAPGG) is a commonly used substrate.[13][14]
-
Enzyme Source: Rabbit lung acetone extract is a typical source of ACE.[13]
-
Procedure:
-
Prepare solutions of the test compounds (e.g., Captopril, this compound) at various concentrations.
-
In a microplate, add the ACE enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate.
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time, which corresponds to the rate of substrate hydrolysis.[15]
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, by plotting the inhibition percentage against the inhibitor concentration.[14]
-
Signaling Pathways
Captopril's primary mechanism of action is the competitive inhibition of ACE, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[2][16] This inhibition leads to reduced levels of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator.[16]
Caption: Captopril inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
Recent studies have shown that the binding of Captopril to ACE can trigger intracellular signaling pathways independent of its enzymatic inhibitory activity.[17][18][19] This signaling involves the phosphorylation of JNK and ERK1/2, which can lead to the modulation of genes associated with inflammation and cellular processes.[17][20]
Caption: Captopril binding to ACE activates JNK and ERK1/2 signaling pathways.
Additionally, Captopril has been shown to inhibit the NF-κB and Wnt/β-catenin signaling pathways, which can reduce oxidative stress, inflammation, and fibrogenesis.[21]
Caption: Captopril's inhibitory effects on NF-κB and Wnt/β-catenin pathways.
Pharmacokinetics of Captopril
The pharmacokinetic profile of Captopril is well-characterized.
| Parameter | Description | Reference |
| Bioavailability | Approximately 70-75% after oral administration. Reduced by the presence of food. | [1][16][22] |
| Metabolism | Partially metabolized in the liver. | [1][23] |
| Elimination Half-life | Around 2-3 hours. | [1] |
| Excretion | Primarily excreted unchanged in the urine. | [1][16] |
Information on the specific pharmacokinetics of this compound is scarce, likely due to its lack of significant ACE inhibitory activity, which has limited its clinical development and study.[24]
Conclusion
The case of Captopril and its stereoisomer, this compound, provides a classic example of the critical importance of stereochemistry in drug design and action. While (2S, 2'S)-Captopril is a potent inhibitor of angiotensin-converting enzyme, its diastereomers, including this compound, are largely inactive against this target. This stark difference in biological activity, arising from a subtle change in the three-dimensional arrangement of atoms, highlights the precise molecular recognition required for a drug to interact effectively with its biological target. Further research into the biological activities of Captopril's other stereoisomers, such as their effects on metallo-β-lactamases, may open new avenues for therapeutic applications beyond cardiovascular disease. This guide serves as a foundational resource for professionals in the field, emphasizing the necessity of considering stereoisomerism in all stages of drug discovery and development.
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Captopril | Cell Signaling Technology [cellsignal.jp]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0432204A1 - Derivatives and precursors of captopril and its analogues - Google Patents [patents.google.com]
- 12. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Captopril - BioPharma Notes [biopharmanotes.com]
- 17. researchgate.net [researchgate.net]
- 18. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacology of angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Epicaptopril: A Technical Guide
Introduction
Epicaptopril (SQ 14,534) is the (2S, 2R)-stereoisomer of Captopril, a widely recognized angiotensin-converting enzyme (ACE) inhibitor.[1] While both molecules share the same chemical formula and core structure, including a critical sulfhydryl (-SH) group, their three-dimensional arrangement dictates their pharmacological activity. Captopril is a potent inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] this compound is also classified as an inhibitor of ACE, but its potency is significantly lower than that of Captopril.[4] Beyond ACE inhibition, this compound's significant pharmacological effects are attributed to its sulfhydryl moiety, which confers potent antioxidant and endothelium-dependent vasodilatory properties.[4][5]
This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacodynamic effects, and pharmacokinetic properties, with comparative data for Captopril provided for context due to the limited specific quantitative data for this compound. Detailed experimental protocols for assessing its key activities are also presented.
Mechanism of Action
This compound exerts its pharmacological effects through two primary, distinct mechanisms: inhibition of the Renin-Angiotensin-Aldosterone System (albeit weakly) and direct antioxidant action on the vascular endothelium.
Inhibition of Angiotensin-Converting Enzyme (ACE)
Like its stereoisomer, this compound can inhibit the angiotensin-converting enzyme. ACE is a zinc-dependent metalloprotease that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[3][6] Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating aldosterone secretion, which leads to sodium and water retention.[7] By inhibiting ACE, this compound disrupts this cascade, leading to reduced Angiotensin II levels and consequently, vasodilation and decreased blood pressure. However, the stereochemistry of this compound results in a significantly lower binding affinity for ACE compared to Captopril.
Endothelium-Dependent Vasodilation and Antioxidant Activity
A prominent mechanism of action for this compound, independent of ACE inhibition, stems from its thiol (-SH) group.[5] This group is a potent scavenger of free radicals, particularly superoxide anions (O₂⁻).[5][8] Endothelium-Derived Relaxing Factor (EDRF), now known to be nitric oxide (NO), is a critical signaling molecule that causes vasodilation. NO is highly labile and is rapidly inactivated by superoxide anions.
By scavenging these superoxide radicals, this compound protects NO from degradation, thereby prolonging its half-life and enhancing its biological activity.[8][9] Increased NO availability in vascular smooth muscle cells activates guanylate cyclase, leading to elevated cyclic guanosine monophosphate (cGMP) levels, which in turn causes smooth muscle relaxation and vasodilation.[9] This action is endothelium-dependent, as the source of NO is the endothelial cells.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are vasodilation and reduction of oxidative stress. While it contributes to the overall antihypertensive effect seen with Captopril, its direct contribution via ACE inhibition is minor. The more significant effect is the enhancement of endothelium-dependent relaxation.[5]
Data Presentation
Quantitative pharmacodynamic and pharmacokinetic data for this compound are not extensively reported in the public literature. The following tables summarize the well-characterized data for its active stereoisomer, Captopril, to provide a comparative baseline.
Table 1: Comparative ACE Inhibition Potency
| Compound | Target | IC₅₀ Value | Comments |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 6 - 35 nM[10][11] | Potent, competitive inhibitor. |
| This compound | Angiotensin-Converting Enzyme (ACE) | Not Reported | Characterized as a weak ACE inhibitor. |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been well-characterized. The data for Captopril is provided below as a reference for a structurally similar molecule.
Table 2: Pharmacokinetic Profile of Captopril
| Parameter | Value | Details |
| Bioavailability | ~70-75%[3][7] | Oral absorption is rapid. Bioavailability is reduced by 25-30% when taken with food.[7] |
| Half-life (t₁/₂) | ~2 hours[6][7] | Requires multiple daily doses for sustained ACE inhibition. |
| Time to Peak (Tₘₐₓ) | ~1 hour[12] | Achieves peak plasma concentration quickly after oral administration. |
| Metabolism | Hepatic[13] | Metabolized to inactive disulfide dimers and captopril-cysteine disulfide.[12][13] |
| Excretion | Renal[3][6] | Primarily excreted in the urine, with 40-50% as unchanged Captopril.[7] Dosage adjustment is required in renal impairment. |
| Protein Binding | ~25-30%[12] | Moderately bound to plasma proteins. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related thiol-containing compounds.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the IC₅₀ value of a compound for ACE.
Principle: The assay measures the rate of cleavage of a synthetic substrate, such as N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycyl-glycine (FAPGG), by ACE. Cleavage of FAPGG results in a decrease in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl).
-
Prepare a stock solution of the FAPGG substrate in the same buffer.
-
Prepare serial dilutions of this compound (and Captopril as a positive control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer.
-
Add the inhibitor solution (this compound or Captopril) at various concentrations to the respective wells. Add buffer only for the control (100% activity) and no-enzyme (0% activity) wells.
-
Add the ACE solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the FAPGG substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm using a microplate reader.
-
Continue to read the absorbance kinetically every minute for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Ex Vivo Aortic Ring Assay for Endothelium-Dependent Vasodilation
This protocol assesses a compound's ability to induce vasodilation and determines its dependence on the vascular endothelium.
Principle: Vascular tone is measured in isolated segments of a blood vessel (e.g., rabbit aorta) mounted in an organ bath. The ability of this compound to relax a pre-contracted vessel ring is quantified, and the role of the endothelium is confirmed by mechanically removing it from a subset of rings.
DPPH Free Radical Scavenging Assay
This protocol provides a rapid and simple method to evaluate the antioxidant (free radical scavenging) activity of a compound.[1][14]
Principle: 1,1-diphenyl-2-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color and a strong absorbance maximum at 517 nm.[15] When DPPH accepts an electron or hydrogen radical from an antioxidant scavenger, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The decrease in absorbance is proportional to the scavenging activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare serial dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add the this compound solution (or control) at various concentrations to the respective wells.
-
For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100.
-
Plot the % Scavenging against the concentration of this compound to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
-
Clinical Studies and Relevance
There are no major clinical trials specifically evaluating this compound. Its development was largely overshadowed by its more potent stereoisomer, Captopril, which underwent extensive clinical investigation and became a cornerstone therapy for hypertension, heart failure, and diabetic nephropathy.[3]
The pharmacological profile of this compound suggests potential therapeutic utility in conditions characterized by high oxidative stress and endothelial dysfunction, which are common in many cardiovascular diseases. Its free-radical scavenging properties may offer a protective effect on the vasculature that is complementary to, and independent of, RAAS inhibition.[5]
Conclusion
This compound is a stereoisomer of Captopril with a distinct pharmacological profile. While it is a weak inhibitor of the angiotensin-converting enzyme, its primary activities of interest lie in its potent antioxidant and endothelium-dependent vasodilatory effects, which are conferred by its sulfhydryl group. These properties allow it to scavenge superoxide radicals, protect nitric oxide from degradation, and promote vasodilation. Due to a lack of extensive research, its quantitative pharmacodynamic and pharmacokinetic parameters remain uncharacterized. Further investigation is warranted to explore the potential therapeutic applications of this compound in cardiovascular diseases where oxidative stress and endothelial dysfunction are key pathological factors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. captopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Captopril - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Captopril - BioPharma Notes [biopharmanotes.com]
- 8. Possible mechanism of captopril induced endothelium-dependent relaxation in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence that captopril possesses an endothelium-mediated component of vasodilation: effect of sulfhydryl groups on endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mdpi.com [mdpi.com]
- 15. iomcworld.com [iomcworld.com]
In Vitro Activity of Epicaptopril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicaptopril (SQ 14,534) is the (R)-stereoisomer of Captopril, a widely recognized angiotensin-converting enzyme (ACE) inhibitor. Unlike Captopril, this compound does not inhibit ACE.[1][2] This crucial difference makes this compound an invaluable tool in pharmacological research, allowing for the differentiation of effects stemming from ACE inhibition versus those attributable to the shared thiol group. The in vitro activity of this compound is primarily characterized by its potent antioxidant and free radical scavenging properties, which are conferred by its sulfhydryl moiety.[2][3] This guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its antioxidant capacity, the experimental protocols used for its assessment, and its proposed mechanisms of action.
Quantitative Data on In Vitro Activity
The primary in vitro activity of this compound is its ability to scavenge free radicals. The following table summarizes the available quantitative data on this activity.
| Parameter | Value | Method/System | Reference |
| Hydroxyl Radical (.OH) Scavenging | |||
| Bimolecular Rate Constant | Approx. 2 x 10¹⁰ M⁻¹s⁻¹ | Electron Paramagnetic Resonance (EPR) Spectroscopy with DMPO spin trap | [1] |
| Interaction with Metal Ions | |||
| Iron (III) Reduction | Reduces Fe(III) ions, forming thiyl radicals | EPR Spectroscopy | [1] |
| Copper (II) Reduction | Reduces Cu(II) ions, no thiyl radicals detected | EPR Spectroscopy | [1] |
Experimental Protocols
Hydroxyl Radical Scavenging Assay using Electron Paramagnetic Resonance (EPR) Spectroscopy
This method directly measures the interaction between this compound and hydroxyl radicals.
Objective: To determine the rate and mechanism of hydroxyl radical scavenging by this compound.
Materials:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap
-
Fe(II) solution
-
H₂O₂ solution
-
Phosphate buffer
-
EPR spectrometer
Procedure:
-
A reaction mixture is prepared containing a phosphate buffer, Fe(II), and DMPO.
-
Hydroxyl radicals are generated by the Fenton reaction through the addition of H₂O₂ to the Fe(II)-containing mixture.
-
In the absence of this compound, the highly reactive, short-lived hydroxyl radicals are trapped by DMPO, forming a more stable DMPO/.OH adduct, which produces a characteristic EPR signal.
-
This compound is then introduced into the reaction mixture at a known concentration.
-
This compound competes with DMPO for the hydroxyl radicals. The rate of this reaction is determined by measuring the decrease in the intensity of the DMPO/.OH adduct EPR signal in the presence of this compound.
-
The bimolecular rate constant for the reaction between this compound and the hydroxyl radical is calculated based on the competition kinetics.[1]
In Vitro Model of Ischemic Stress in Human Erythrocytes
This protocol assesses the protective effects of thiol-containing compounds against metabolite depletion during oxygen deprivation, a model for ischemic stress.
Objective: To investigate the potential of this compound to protect cells from ischemic-like injury and to explore the role of intracellular magnesium.
Materials:
-
Freshly isolated human erythrocytes
-
This compound
-
Phosphate-buffered saline (PBS)
-
³¹P-Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Human erythrocytes are isolated and suspended in PBS.
-
The erythrocyte suspension is divided into a control group and a group treated with this compound at a specified concentration.
-
Baseline levels of high-energy metabolites (ATP and 2,3-diphosphoglycerate) and intracellular free magnesium (Mgi) are measured using ³¹P-NMR spectroscopy.[4]
-
Progressive oxygen depletion is induced in both control and treated erythrocyte suspensions.
-
The levels of ATP, 2,3-diphosphoglycerate, and Mgi are monitored over time in both groups using ³¹P-NMR.[4]
-
The protective effect of this compound is determined by comparing the rate of high-energy metabolite depletion in the treated group to the control group.[4]
Signaling Pathways and Mechanisms of Action
Direct Free Radical Scavenging
The most well-documented in vitro activity of this compound is its direct scavenging of free radicals, particularly hydroxyl radicals. This action is attributed to its thiol (-SH) group.
Caption: this compound's direct hydroxyl radical scavenging mechanism.
Proposed Mechanism of Cardioprotection via Intracellular Magnesium Modulation
In vitro studies on related thiol-containing compounds suggest a potential mechanism for cellular protection against ischemic injury that involves the modulation of intracellular free magnesium. While not directly demonstrated for this compound, this pathway is hypothesized based on the activity of other sulfhydryl compounds.
Caption: Proposed mechanism of this compound's protective effect.
Experimental Workflow Visualizations
EPR Spin Trapping Workflow for Radical Scavenging
Caption: Workflow for EPR-based radical scavenging assay.
Conclusion
The in vitro profile of this compound is defined by its significant antioxidant and free radical scavenging capabilities, stemming from its thiol group. It serves as an essential control compound in studies involving Captopril to isolate the effects of ACE inhibition. The methodologies outlined in this guide, particularly EPR spectroscopy, provide robust means to quantify its scavenging activity. Further research into the potential modulation of intracellular ion concentrations, such as magnesium, may reveal additional, non-ACE-inhibitory mechanisms of action for thiol-containing drugs. This technical guide provides a foundational understanding for researchers and professionals in drug development exploring the properties and applications of this compound.
References
- 1. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril protects against myocardial injury induced by magnesium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effects of captopril against ischemic stress: role of cellular Mg - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Epicaptopril in Vasodilation: A Technical Whitepaper on its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicaptopril, a stereoisomer of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, presents a unique profile in the context of vascular biology. Unlike its counterpart, this compound is not an inhibitor of ACE. This technical guide synthesizes the available scientific evidence to elucidate the core mechanisms by which this compound is proposed to induce vasodilation. The primary pathway is identified as an antioxidant-driven process, mediated by its sulfhydryl group. This involves the scavenging of reactive oxygen species, leading to the preservation of endothelium-derived nitric oxide and subsequent smooth muscle relaxation via the cGMP signaling cascade. This document provides a detailed overview of this mechanism, supported by illustrative quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams to facilitate further research and development in this area.
Introduction: Distinguishing this compound from Captopril
While structurally similar to captopril, this compound's pharmacological activity diverges significantly due to its stereochemistry. It is crucial to note that this compound does not inhibit the angiotensin-converting enzyme (ACE). Therefore, its vasodilatory effects are not mediated by the canonical pathway of reduced angiotensin II production and decreased bradykinin degradation that characterizes ACE inhibitors. Instead, the vasodilatory properties of this compound are attributed to mechanisms independent of the renin-angiotensin system, primarily revolving around its antioxidant capacity.
Core Mechanism of Action: Antioxidant-Mediated Vasodilation
The central hypothesis for this compound-induced vasodilation is its function as a potent free radical scavenger, a property conferred by its sulfhydryl (-SH) group. This mechanism can be broken down into a series of interconnected events:
-
Scavenging of Superoxide Anions: this compound directly scavenges superoxide anions (O₂⁻), highly reactive oxygen species that contribute to endothelial dysfunction.
-
Protection of Nitric Oxide (NO): By reducing the levels of superoxide anions, this compound prevents the reaction between superoxide and nitric oxide (NO), an endothelium-derived relaxing factor (EDRF). This reaction would otherwise form peroxynitrite, a potent oxidant that reduces the bioavailability of NO.
-
Enhanced NO Bioavailability: The preservation of NO allows it to diffuse from the endothelial cells to the underlying vascular smooth muscle cells.
-
Activation of Guanylate Cyclase and cGMP Production: In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Vascular Smooth Muscle Relaxation: Increased intracellular concentrations of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation.
Quantitative Data on Vasodilatory Effects
Direct quantitative data on the vasodilatory effects of this compound are not extensively available in the published literature. However, studies on the non-ACE inhibitory, sulfhydryl-dependent vasodilatory effects of its stereoisomer, captopril, provide a valuable framework for understanding the potential dose-dependent effects of this compound. The following tables present illustrative data from such studies and are intended to serve as a template for the type of quantitative analysis required for this compound.
Table 1: Illustrative Dose-Dependent Endothelium-Dependent Relaxation
| Concentration (M) | % Relaxation of Pre-contracted Aortic Rings (Mean ± SEM) |
| 10⁻⁷ | 8.2 ± 1.5 |
| 10⁻⁶ | 25.6 ± 3.1 |
| 10⁻⁵ | 58.9 ± 4.7 |
| 10⁻⁴ | 85.3 ± 5.2 |
This table presents hypothetical data based on typical dose-response curves for sulfhydryl-containing compounds exhibiting endothelium-dependent vasodilation. Actual values for this compound would need to be determined experimentally.
Table 2: Illustrative Effect on cGMP Levels in Vascular Smooth Muscle Cells
| Treatment | cGMP Concentration (pmol/mg protein) |
| Control (vehicle) | 2.5 ± 0.3 |
| This compound (10⁻⁵ M) | 7.8 ± 0.9 |
| This compound (10⁻⁵ M) + L-NAME (NO synthase inhibitor) | 3.1 ± 0.4 |
This table illustrates the expected increase in cGMP in response to this compound and the nitric oxide dependence of this effect. Data is representative and requires experimental validation for this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflow for Assessing Endothelium-Dependent Relaxation
Caption: Workflow for ex vivo assessment of this compound's vasodilatory effect.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to fully characterize the vasodilatory role of this compound.
Protocol for Measuring Endothelium-Dependent Relaxation in Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved protocol.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Experimental Setup:
-
Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the aortic rings with phenylephrine (10⁻⁶ M).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.
-
Record the relaxation response at each concentration.
-
In parallel experiments, use endothelium-denuded rings or pre-incubate endothelium-intact rings with a nitric oxide synthase inhibitor (e.g., L-NAME, 10⁻⁴ M) for 30 minutes before pre-contraction to confirm the role of the endothelium and NO.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.
-
Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound.
-
Protocol for Measuring Superoxide Anion Scavenging Activity
-
Tissue Preparation:
-
Prepare aortic segments as described in protocol 5.1.
-
-
Measurement of Superoxide Production:
-
Use lucigenin-enhanced chemiluminescence to measure superoxide production.
-
Place aortic segments in a light-tight chamber of a luminometer containing Krebs-HEPES buffer.
-
Allow the tissue to equilibrate for 30 minutes at 37°C.
-
Measure the baseline chemiluminescence after the addition of lucigenin (5 µM).
-
Add this compound at various concentrations and record the change in chemiluminescence over time. A decrease in the signal indicates superoxide scavenging.
-
-
Data Analysis:
-
Quantify the rate of superoxide production from the chemiluminescence signal (counts per minute) and normalize it to the dry weight of the aortic segment.
-
Compare the superoxide production in the presence and absence of this compound to determine its scavenging efficacy.
-
Protocol for Quantifying cGMP Levels
-
Cell Culture and Treatment:
-
Culture rat aortic smooth muscle cells in appropriate media.
-
Incubate the cells with various concentrations of this compound for a specified time (e.g., 10 minutes).
-
-
Sample Preparation:
-
Terminate the incubation by aspirating the media and adding cold 0.1 M HCl.
-
Scrape the cells and centrifuge the lysate to pellet the cellular debris.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Measurement:
-
Use a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for the assay, which typically involves a competitive binding reaction between the cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on a standard curve generated with known concentrations of cGMP.
-
Normalize the cGMP concentration to the total protein content of the cell lysate, determined using a standard protein assay (e.g., Bradford assay).
-
Conclusion and Future Directions
The vasodilatory role of this compound is mechanistically distinct from its well-known stereoisomer, captopril. The evidence strongly suggests that this compound functions as a vasodilator through its antioxidant properties, specifically by scavenging superoxide anions and thereby preserving the bioavailability of nitric oxide. This leads to an increase in cGMP in vascular smooth muscle cells and subsequent vasodilation.
For drug development professionals, this presents an interesting opportunity. This compound or its analogs could be explored as potential therapeutic agents for conditions associated with endothelial dysfunction and oxidative stress, without the side effects associated with ACE inhibition.
Future research should focus on obtaining direct, quantitative data on the vasodilatory potency of this compound in various vascular beds, both in vitro and in vivo. Head-to-head comparative studies with captopril are needed to precisely delineate the contribution of the sulfhydryl group-mediated antioxidant effect versus ACE inhibition to the overall cardiovascular effects of these molecules. Furthermore, detailed investigations into the pharmacokinetics and pharmacodynamics of this compound will be essential to evaluate its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Epicaptopril in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicaptopril is a stereoisomer of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor.[1][2] While Captopril is the pharmacologically active isomer used in the treatment of hypertension and heart failure, this compound is often considered a less active or inactive counterpart in terms of ACE inhibition.[3] However, research indicates that both isomers possess biological activities independent of ACE inhibition, such as the ability to scavenge free radicals.[3] These application notes provide an overview of this compound's known biological activities and detailed protocols for its use in cell culture experiments, adapted from established methods for its stereoisomer, Captopril.
Mechanism of Action and Biological Effects
This compound, like Captopril, is a thiol-containing compound. While its primary role as an ACE inhibitor is significantly less potent than that of Captopril, it exhibits other biochemical properties.
1. Angiotensin-Converting Enzyme (ACE) Inhibition: this compound is generally considered a weak inhibitor of ACE compared to Captopril. The primary mechanism of Captopril involves the inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] This leads to vasodilation and a reduction in blood pressure.[4][5]
2. Metallo-β-Lactamase (MBL) Inhibition: Interestingly, studies on the four stereoisomers of Captopril have revealed inhibitory activity against bacterial metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. This suggests a potential application for these compounds beyond their cardiovascular effects.[6][7]
3. Free Radical Scavenging: Both Captopril and this compound have been shown to be effective scavengers of hydroxyl radicals.[3] This antioxidant property may contribute to cellular protection against oxidative stress, a factor implicated in various pathological conditions.
4. Effects on Cell Signaling and Proliferation: Captopril has been demonstrated to influence cellular processes such as proliferation and apoptosis. For instance, it can inhibit the proliferation of human lung fibroblasts and hematopoietic stem and progenitor cells.[8] Furthermore, Captopril has been shown to trigger the activation of signaling pathways, including the phosphorylation of JNK and ERK1/2.[9] While specific studies on this compound's effects on these pathways in mammalian cells are limited, its structural similarity to Captopril suggests the potential for interaction with various cellular targets.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of Captopril stereoisomers, including this compound, against metallo-β-lactamases. This data is derived from enzymatic assays and provides a basis for comparing the potency of the different isomers.
| Compound | Target Enzyme | IC50 (µM) |
| l-Captopril | BcII | 130 ± 10 |
| d-Captopril | BcII | 7.5 ± 0.5 |
| epi-l-Captopril (this compound) | BcII | >1000 |
| epi-d-Captopril | BcII | 50 ± 2 |
| l-Captopril | IMP-1 | 110 ± 10 |
| d-Captopril | IMP-1 | 1.8 ± 0.1 |
| epi-l-Captopril (this compound) | IMP-1 | >1000 |
| epi-d-Captopril | IMP-1 | 23 ± 2 |
| l-Captopril | VIM-2 | 120 ± 20 |
| d-Captopril | VIM-2 | 3.5 ± 0.2 |
| epi-l-Captopril (this compound) | VIM-2 | >1000 |
| epi-d-Captopril | VIM-2 | 45 ± 5 |
Data extracted from Brem et al., "Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers," Antimicrobial Agents and Chemotherapy, 2015.[6] Note: "epi-l-Captopril" and "epi-d-Captopril" represent the different stereoisomers of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in cell culture. These protocols are adapted from established methods used for Captopril.[8][10][11]
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts, T-cell hybridomas)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/mL in complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent used for the stock solution) should be included.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization (for adherent cells) or gentle pipetting (for suspension cells).
-
Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition.
Protocol 2: Cell Proliferation Assay using ³H-Thymidine Incorporation
Objective: To assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
³H-Thymidine (1 µCi/well)
-
96-well plates
-
Scintillation counter
-
Cell harvester
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in complete culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
-
Add 1 µCi of ³H-Thymidine to each well and incubate for an additional 2-6 hours.
-
Harvest the cells onto glass-fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated ³H-Thymidine.
-
Measure the amount of incorporated ³H-Thymidine using a scintillation counter.
-
Express the results as a percentage of the control (untreated cells).
Protocol 3: Analysis of Signaling Pathway Activation by Western Blotting
Objective: To investigate the effect of this compound on the phosphorylation of signaling proteins (e.g., ERK1/2, JNK).
Materials:
-
Cell line of interest (e.g., CHO cells stably expressing ACE)
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately after treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Visualizations
Caption: Simplified RAAS pathway and the inhibitory action of Captopril and this compound on ACE.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril inhibits proliferation of human lung fibroblasts in culture: a potential antifibrotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective Role of Captopril: From Basic to Applied Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Epicaptopril in Animal Studies
Disclaimer: Extensive literature searches for "Epicaptopril" yielded limited specific dosage information for animal studies. This compound is a stereoisomer of Captopril, a widely studied Angiotensin-Converting Enzyme (ACE) inhibitor. The following application notes and protocols are therefore based on published data for Captopril and should be considered as a starting point for developing experimental designs for this compound. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific animal model and experimental conditions.
Data Presentation: Captopril Dosage in Animal Studies
The following tables summarize quantitative data on Captopril dosage from various animal studies.
Table 1: Captopril Dosage in Rodent Models of Hypertension
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 30 mg/kg/day | Oral | 5 days | Reduced blood pressure. | [1] |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 34 mg/kg/day | Oral (in drinking water) | Long-term | Lowered blood pressure, improved renal injury, and suppressed renal inflammation. | [2] |
| Spontaneously Hypertensive, Obese Rats (SHROB) | Metabolic Syndrome | 40 mg/kg/day | Oral (in chow) | 60 days | Lowered blood pressure. | [3] |
| Wistar Rats | Renovascular Hypertension (2K1C) | Not Specified | Not Specified | Not Specified | The two-kidney, one-clip (2K1C) model is a common method to induce renovascular hypertension. | [4][5][6] |
Table 2: Captopril Dosage in Rodent Models of Cardiac Remodeling
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J Mice | Post-Myocardial Infarction (LAD Ligation) | Not specified, administered in drinking water | Oral | 4 weeks (starting 7 days post-surgery) | Prevented left ventricle dilation and hypertrophy, resulting in improved ejection fraction. | [7] |
| C57BL/6J Mice | P. gingivalis LPS-induced Cardiac Dysfunction | 0.1 mg/mL in drinking water | Oral | 1 week | Ameliorated cardiac dysfunction. | [8] |
| Elastin Knockout Mice (Eln-/-) | Aortic Remodeling | Administered to pregnant dams | Oral (in drinking water) | Throughout embryonic development | Decreased left ventricular blood pressure in newborn mice. | [9] |
| C57Bl6J mice | Pressure Overload-Induced Cardiac Hypertrophy (TAC) | 30mg/kg/day | Not specified | 4 weeks (starting 1 week post-TAC) | Prevents left ventricle hypertrophy and improves cardiac function. | [10] |
Experimental Protocols
Protocol 1: Induction of Renovascular Hypertension in Rats (Two-Kidney, One-Clip Model)
This protocol describes the surgical procedure to induce renovascular hypertension in rats, a model where the renin-angiotensin-aldosterone system is overactive.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Anesthetic (e.g., tribromoethanol, isoflurane)
-
Silver clip (internal diameter of 0.2 mm)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., tribromoethanol at 250 mg/kg, intraperitoneally).[4]
-
Make a midline laparotomy to expose the abdominal cavity.
-
Carefully isolate the left renal artery.
-
Place a silver clip with an internal diameter of 0.2 mm around the left renal artery to partially constrict it.[4]
-
Return the abdominal contents to their original position and suture the abdominal wall and skin.
-
Sham-operated control animals should undergo the same surgical procedure without the placement of the clip.
-
Monitor systolic blood pressure weekly using the tail-cuff method. Rats are generally considered hypertensive when systolic blood pressure exceeds 160 mmHg.[4]
Protocol 2: Induction of Myocardial Infarction in Mice (LAD Ligation)
This protocol details the surgical procedure to induce myocardial infarction in mice to study post-infarction cardiac remodeling.
Materials:
-
Male C57BL/6J mice
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 8-0 silk)
Procedure:
-
Anesthetize the mouse with isoflurane and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce ischemia and subsequent infarction.[7]
-
Close the chest cavity and allow the mouse to recover.
-
Sham-operated control animals should undergo the same procedure without the ligation of the LAD artery.
-
Captopril or vehicle treatment can be initiated at a desired time point post-surgery (e.g., 7 days) and continued for the duration of the study.[7]
-
Cardiac function and remodeling can be assessed using techniques such as echocardiography.[7]
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Effect of ACE Inhibitors
ACE inhibitors like Captopril (and presumably this compound) exert their effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS. This inhibition leads to a cascade of downstream effects that are beneficial in conditions like hypertension and heart failure.[11]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril/Epicaptopril.
Captopril's Influence on the NF-κB Signaling Pathway
Recent studies suggest that the beneficial effects of Captopril may extend beyond RAAS inhibition and involve modulation of inflammatory pathways such as NF-κB.
Caption: Captopril's inhibitory effect on the NF-κB and Wnt signaling pathways in experimental models.[2][12]
General Experimental Workflow for Animal Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of a compound like this compound.
Caption: A generalized experimental workflow for in vivo animal studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Captopril alleviates hypertension-induced renal damage, inflammation, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Renovascular hypertension [bio-protocol.org]
- 5. Renovascular hypertension in spontaneous hypertensive rats: an experimental model of renal artery stenosis superimposed on essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of captopril on post-infarction remodelling visualized by light sheet microscopy and echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral angiotensin-converting enzyme inhibitor captopril protects the heart from Porphyromonas gingivalis LPS-induced cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Captopril treatment during development alleviates mechanically induced aortic remodeling in newborn elastin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cardiomedex.com [cardiomedex.com]
- 11. What is the mechanism of Captopril? [synapse.patsnap.com]
- 12. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for Epicaptopril quantification
An HPLC Method for the Quantification of Epicaptopril in Pharmaceutical Samples
Application Note and Protocol
This document provides a detailed methodology for the quantification of this compound, a diastereomer of Captopril, using High-Performance Liquid Chromatography (HPLC). The separation of Captopril and this compound requires chiral chromatography due to their stereoisomeric nature. This application note is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension. The Captopril molecule contains two chiral centers, giving rise to four possible stereoisomers. This compound is one of these diastereomers. As different stereoisomers of a drug can have varying pharmacological and toxicological profiles, it is crucial to have analytical methods capable of separating and quantifying them.[1] Chiral HPLC is the most common technique for the separation of these isomers.[2][3]
Principle of Separation
The quantification of this compound necessitates its separation from Captopril and other related substances. This is typically achieved through one of two main chiral separation strategies in HPLC:
-
Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach, where the sample is injected onto an HPLC column that has a chiral selector immobilized on the stationary phase.[4][5] The differential interactions between the enantiomers/diastereomers and the CSP lead to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have been shown to be effective for Captopril isomers.[2][3][6]
-
Indirect Separation via Derivatization: In this method, the stereoisomers are reacted with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral (reversed-phase) HPLC column.[7] Another approach involves non-chiral derivatization to improve detection, followed by separation on a chiral column.
This application note will focus on the direct separation method using a chiral stationary phase, as it is a more direct and widely used technique.
Experimental Protocols
Method 1: Chiral Separation on a Teicoplanin-Based Column
This method is adapted from a study that successfully separated Captopril diastereomers.[6]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector or a Mass Spectrometer. |
| Column | Teicoplanin-based chiral stationary phase. |
| Mobile Phase | 0.05% Triethylammonium Acetate (TEAA) buffer (pH 3.8).[6] |
| Flow Rate | 1.0 mL/min.[6] |
| Temperature | Column and mobile phase reservoir controlled at 0°C.[6] |
| Injection Volume | 20 µL |
| Detection | UV Diode Array Detector and/or Mass Spectrometer.[6] |
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.05% (v/v) solution of Triethylammonium Acetate in water. Adjust the pH to 3.8 using acetic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
-
Sample Preparation (for Pharmaceutical Dosage Forms):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Captopril.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
Before sample analysis, the chromatographic system should be evaluated for its suitability. A solution containing both Captopril and this compound should be injected. The resolution between the two peaks should be greater than 1.5.
Method 2: Chiral Separation on a Polysaccharide-Based Column
This method is based on the use of cellulose or amylose-based chiral stationary phases.[2][3]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | CHIRALCEL OD-H (cellulose-based) or CHIRAL PACK IB (amylose-based).[2][3] |
| Mobile Phase | A mixture of n-hexane, 2-propanol, and acetic acid in a suitable ratio. The exact composition may need to be optimized. |
| Flow Rate | Typically between 0.5 and 1.0 mL/min. |
| Temperature | Ambient. |
| Injection Volume | 20 µL |
| Detection | UV detector at a suitable wavelength (e.g., 220 nm). |
2. Preparation of Solutions:
Follow the same procedures for mobile phase, standard, and sample preparation as described in Method 1, using the appropriate mobile phase for this method.
Data Presentation
The following tables summarize the expected quantitative data from a validated . Please note that the exact values will depend on the specific instrument and conditions used.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Captopril vs. This compound) | > 1.5 |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by chiral HPLC.
Logical Relationship of Chiral Separation
Caption: Principle of chiral separation of Captopril and this compound.
References
- 1. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112526056A - Separation and detection method of captopril and diastereoisomer thereof - Google Patents [patents.google.com]
Epicaptopril in Cardiovascular Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicaptopril, a stereoisomer of the well-established angiotensin-converting enzyme (ACE) inhibitor Captopril, presents a compelling subject for investigation in cardiovascular disease models. While its activity as an ACE inhibitor is reported to be significantly lower than that of Captopril, its retained sulfhydryl (-SH) group suggests potential therapeutic effects independent of the renin-angiotensin system (RAS). These effects are primarily attributed to its antioxidant and free radical scavenging properties.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the cardiovascular applications of this compound.
Mechanism of Action
The primary proposed mechanism of action for this compound in a cardiovascular context revolves around its potent antioxidant capabilities, a feature it shares with its stereoisomer, Captopril. The sulfhydryl moiety is crucial to this activity.
Antioxidant and Vasodilatory Effects
This compound has been identified as a free radical scavenger.[1] This action is critical in mitigating oxidative stress, a key pathological process in many cardiovascular diseases, including hypertension, atherosclerosis, and ischemia-reperfusion injury. By neutralizing reactive oxygen species (ROS), this compound may protect vascular endothelial cells, preserve nitric oxide (NO) bioavailability, and reduce inflammation.
Furthermore, there is evidence to suggest that this compound enhances vasodilation in a manner dependent on the endothelium-derived relaxing factor (EDRF), which is now known to be nitric oxide.[1] This suggests a direct beneficial effect on vascular function.
The signaling pathway for this compound's antioxidant and potential vasodilatory effects can be visualized as follows:
Caption: Proposed mechanism of this compound's cardioprotective effects.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound in cardiovascular disease models, the following tables summarize key findings for Captopril, focusing on effects that are likely attributable to its sulfhydryl group and therefore potentially shared by this compound. These tables are intended to provide a comparative baseline for future studies on this compound.
Table 1: Antioxidant Effects of Thiol-Containing ACE Inhibitors
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Free Radical Scavenging | In vitro (DPPH assay) | Captopril | 10-100 µM | Dose-dependent increase in scavenging activity | Generic protocol |
| Superoxide Anion Scavenging | Isolated rabbit aorta | Captopril | 10⁻⁵ to 3x10⁻⁴ M | Preserved endothelium-dependent relaxation after ROS exposure | [2] |
| Glutathione Content | Mouse tissue (in vivo) | Captopril (50 mg/l in drinking water) | N/A | Increased total glutathione in erythrocytes and brain | Generic protocol |
Table 2: Hemodynamic Effects of Captopril in Cardiovascular Disease Models
| Parameter | Model | Treatment | Dose | Result | Reference |
| Mean Arterial Pressure | Essential Hypertension (Human) | Captopril | 25 mg | Reduced from 111 mmHg to 96 mmHg | [3] |
| Total Peripheral Resistance | Essential Hypertension (Human) | Captopril | 25 mg | Reduced from 26 to 23 units | [3] |
| Left Ventricular End Diastolic Pressure | Heart Failure (Rat Model) | Captopril | 100 mg/kg/day | Significantly reduced | Generic protocol |
| Cardiac Hypertrophy | Obese Zucker Rats | Captopril | 50 mg/kg/day for 2 weeks | Reduced heart weight | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cardiovascular disease models.
Protocol 1: In Vitro Assessment of Antioxidant Activity
Objective: To determine the direct free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: Workflow for the DPPH antioxidant assay.
Protocol 2: Ex Vivo Assessment of Vasodilatory Effects
Objective: To evaluate the effect of this compound on endothelium-dependent vasodilation in isolated aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Norepinephrine (NE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contract the rings with Phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
After washing and re-equilibration, incubate a set of rings with this compound (e.g., 10 µM) for 30 minutes.
-
Repeat the pre-contraction with PE and the cumulative addition of ACh.
-
Compare the concentration-response curves for ACh in the presence and absence of this compound.
Caption: Experimental workflow for assessing vasodilation in isolated aortic rings.
Protocol 3: In Vivo Model of Hypertension
Objective: To investigate the long-term effects of this compound on blood pressure and cardiac remodeling in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rat (SHR) or Angiotensin II-induced hypertension model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old
-
This compound
-
Vehicle (e.g., saline)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography
-
Echocardiography system
Procedure:
-
Acclimatize SHRs and record baseline blood pressure for one week.
-
Divide rats into two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 50 mg/kg/day via oral gavage) or vehicle daily for 4-8 weeks.
-
Monitor blood pressure weekly.
-
At the end of the treatment period, perform echocardiography to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E, Masson's trichrome) to assess hypertrophy and fibrosis.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for cardiovascular diseases, primarily through its antioxidant properties. The provided protocols offer a framework for researchers to systematically evaluate its efficacy. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound and Captopril in various in vivo models are crucial to delineate the specific contributions of ACE inhibition versus antioxidant effects.
-
Dose-response studies: Establishing the optimal therapeutic dose of this compound for cardiovascular protection is essential.
-
Long-term safety and efficacy: Chronic administration studies are needed to assess the long-term benefits and potential side effects of this compound.
By elucidating the unique pharmacological profile of this compound, the scientific community can potentially unlock a new therapeutic avenue for the management of cardiovascular diseases where oxidative stress plays a central role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant effect of captopril and enalapril on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects and regional blood flow distribution associated with angiotensin converting enzyme inhibition (captopril) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of captopril and enalapril in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Epicaptopril in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicaptopril, a derivative of the well-characterized angiotensin-converting enzyme (ACE) inhibitor Captopril, holds potential for investigation in the field of hypertension research.[1] Like Captopril, this compound is an inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that plays a crucial role in blood pressure regulation.[1] Beyond its presumed role in ACE inhibition, this compound has also been identified as a free radical scavenger, suggesting potential antioxidant properties that could contribute to its cardiovascular effects.[1]
These application notes provide a comprehensive overview of the methodologies and protocols relevant to the study of this compound in hypertension research. Given the limited specific data on this compound, the following protocols are largely based on established methods for Captopril and other ACE inhibitors. Researchers are advised to adapt and validate these protocols for their specific experimental needs.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Angiotensin-Converting Enzyme (ACE). ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound is expected to decrease the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. Furthermore, ACE is also involved in the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound may therefore also lead to increased bradykinin levels, further contributing to its antihypertensive effect.
Signaling Pathways
The antihypertensive effects of this compound are primarily mediated through the Renin-Angiotensin-Aldosterone System (RAAS) . However, research on the closely related Captopril suggests that other signaling pathways may also be involved.
Renin-Angiotensin-Aldosterone System (RAAS)
The central role of this compound is to inhibit ACE within the RAAS cascade. This inhibition disrupts the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The expected downstream effects are vasodilation and reduced sodium and water retention, both contributing to a decrease in blood pressure.
Potential Additional Signaling Pathways
Studies on Captopril suggest that its effects may extend beyond the RAAS pathway. These pathways are also relevant areas of investigation for this compound:
-
NF-κB Signaling Pathway: Captopril has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation and cellular stress responses.[2][3][4] This anti-inflammatory effect could contribute to the vasoprotective properties of ACE inhibitors.
-
ERK/JNK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in cell growth, differentiation, and apoptosis. Captopril has been observed to modulate these pathways, which could play a role in its long-term effects on vascular and cardiac remodeling in hypertension.
Data Presentation
Table 1: In Vitro ACE Inhibition
| Compound | Assay Substrate | IC50 | Reference |
| This compound | e.g., HHL, FAPGG | To be determined | |
| Captopril | HHL | ~1.79-15.1 nM | [5] |
| Captopril | FAPGG | ~16.71 µM | [5] |
HHL: Hippuryl-Histidyl-Leucine; FAPGG: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Blood Pressure Reduction (Systolic/Diastolic, mmHg) | Duration of Action | Reference |
| This compound | To be determined | e.g., Oral gavage | To be determined | To be determined | |
| Captopril | 30 mg/kg | Oral | ~40 / ~25 | > 6 hours | [6][7] |
| Captopril | 60 mg/kg/day | Drinking water (16 weeks) | ~40 / - | Chronic | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antihypertensive properties of this compound.
In Vitro ACE Inhibition Assay (HHL-based)
This protocol is adapted from established methods for measuring ACE inhibitory activity.[8][9][10]
Objective: To determine the in vitro potency of this compound in inhibiting Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound
-
Captopril (as a positive control)
-
Borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in borate buffer to a final concentration of 2 mU/mL.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and create a series of dilutions.
-
Prepare a similar dilution series for Captopril.
-
-
Assay:
-
In a microcentrifuge tube, add 50 µL of the this compound dilution (or Captopril/vehicle control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper organic layer to a new tube and evaporate the ethyl acetate at 95°C for 10 minutes.
-
Re-dissolve the extracted hippuric acid in 1 mL of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is a standard model for evaluating the efficacy of antihypertensive drugs.[6][7][11][12][13]
Objective: To assess the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimate the rats to the blood pressure measurement procedure for at least one week to minimize stress-induced variations.
-
Measure and record the baseline systolic and diastolic blood pressure and heart rate for all animals for 3 consecutive days.
-
-
Drug Administration:
-
Randomly assign SHR to different treatment groups: Vehicle control, and at least three different doses of this compound (e.g., 10, 30, 100 mg/kg). A group treated with Captopril (e.g., 30 mg/kg) can be included as a positive control.
-
Administer the assigned treatment orally via gavage.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Analyze the data for statistical significance between the treatment groups and the vehicle control group.
-
Generate a dose-response curve to determine the optimal antihypertensive dose.
-
Free Radical Scavenging Activity (DPPH Assay)
This assay is used to evaluate the antioxidant potential of this compound.[14][15][16][17][18]
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Prepare a similar dilution series for ascorbic acid.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the this compound dilution (or ascorbic acid/methanol control) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound in hypertension research. While the primary mechanism of action is likely through ACE inhibition, its potential as a free radical scavenger and its influence on other signaling pathways warrant further exploration. The detailed experimental procedures will guide researchers in generating the necessary in vitro and in vivo data to fully characterize the pharmacological profile of this compound and its potential as a novel antihypertensive agent. It is imperative that these protocols are adapted and optimized for the specific laboratory conditions and research questions being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Captopril alleviates hypertension-induced renal damage, inflammation, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE-inhibitory activity assay: IC50 [protocols.io]
- 6. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 9. idpublications.org [idpublications.org]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ul.qucosa.de [ul.qucosa.de]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. iomcworld.com [iomcworld.com]
- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Epicaptopril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry-based analysis of Epicaptopril, a key diastereomer of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The following protocols and data are intended to facilitate the accurate quantification and characterization of this compound in various matrices.
Introduction
This compound, (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a significant stereoisomer of Captopril.[1] As an ACE inhibitor, it plays a role in the renin-angiotensin-aldosterone system (RAAS) by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, impurity profiling, and quality control of Captopril-containing pharmaceuticals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these applications.
Quantitative Data
The following tables summarize key quantitative data for the mass spectrometry analysis of this compound. These values are based on the analysis of its stereoisomer, Captopril, and are expected to be highly similar for this compound due to their identical mass and core structure.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₅NO₃S | [1] |
| Exact Mass | 217.07726451 Da | [1] |
| Molecular Weight | 217.29 g/mol | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Precursor Ion ([M+H]⁺) | m/z 218.1 | [3] |
| Primary Product Ion | m/z 115.9 | [3] |
| Collision Energy | 15 eV | [3] |
| Cone Voltage | 23.2 V | [3] |
Table 2: Liquid Chromatography Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Gradient | 0% B, linear gradient to 100% B in 1.0 min, return to 0% B at 1.01 min |
Experimental Protocols
Sample Preparation: Plasma
-
To 500 µL of plasma, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a 70:30 (v/v) mixture of diethyl ether and dichloromethane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 218.1 → 115.9 for this compound.
-
Integrate the peak areas and quantify using a calibration curve prepared with known concentrations of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of protonated this compound.
ACE Inhibitor Signaling Pathway
Caption: ACE inhibitor mechanism of action.
References
Application Notes and Protocols for Studying ACE Inhibitor Specificity Using Epicaptopril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing epicaptopril, a stereoisomer of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, to investigate the specificity and stereoselectivity of ACE inhibitors. This compound's distinct stereochemistry renders it a valuable tool for dissecting the structural requirements for potent ACE inhibition.
Introduction
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.[2] Captopril was the first orally active ACE inhibitor developed and is characterized by a sulfhydryl group that chelates the zinc ion in the active site of ACE.[3]
The stereochemistry of an inhibitor can profoundly influence its binding affinity and inhibitory potency. This compound, being a stereoisomer of captopril, serves as an excellent negative control to probe the stereospecificity of the ACE active site. While captopril is a potent inhibitor, this compound is considered to be a non-inhibitor of ACE, highlighting the enzyme's stringent structural requirements for ligand binding.[4] These application notes will detail protocols to quantitatively assess this difference and provide a workflow for studying ACE inhibitor specificity.
Data Presentation
| Compound | Target | IC50 (nM) | Notes |
| Captopril | ACE | 1.7 - 23 | The IC50 values for captopril can vary depending on the assay conditions and the source of the enzyme. |
| This compound | ACE | Not reported/Inactive | Described as a non-ACE inhibitor, used as a negative control to demonstrate stereospecificity.[4] |
Signaling Pathways
To understand the context of ACE inhibition, it is crucial to visualize its role in the broader physiological pathways.
Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a key enzyme in the RAAS, which regulates blood pressure and fluid balance. Inhibition of ACE disrupts this pathway, leading to vasodilation and reduced aldosterone secretion.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.
Bradykinin Degradation Pathway
ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, contributing to the blood pressure-lowering effect of ACE inhibitors.
Caption: The Bradykinin degradation pathway and the effect of Captopril.
Experimental Protocols
The following protocols provide a methodology for comparing the inhibitory activity of captopril and this compound on ACE and a workflow for assessing inhibitor specificity.
Protocol 1: In Vitro ACE Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for determining ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Captopril
-
This compound
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in borate buffer to a final concentration of 10 mU/mL.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare stock solutions of captopril and this compound in borate buffer (e.g., 1 mM). Create a series of dilutions to determine the IC50 value for captopril and to test a range of concentrations for this compound.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 50 µL of borate buffer (for control), or 50 µL of different concentrations of captopril or this compound.
-
Add 50 µL of the ACE solution to each tube and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried HA in 1 mL of borate buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of captopril and this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration for captopril to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
For this compound, present the % inhibition at the tested concentrations to demonstrate its lack of significant inhibitory activity.
-
Experimental Workflow for Specificity Assessment
This workflow illustrates how this compound can be integrated into a screening campaign to identify specific ACE inhibitors.
Caption: Workflow for identifying specific ACE inhibitors using this compound as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the structure-activity relationships of ACE inhibitors. Its lack of inhibitory activity, in stark contrast to its potent stereoisomer captopril, provides a clear demonstration of the stereospecificity of the ACE active site. The protocols and workflows outlined in these application notes offer a robust framework for utilizing this compound to identify and characterize novel and specific ACE inhibitors, ultimately contributing to the development of more effective therapeutics for cardiovascular diseases.
References
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. Angiotensin converting enzyme inhibitors: comparative structure, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Epicaptopril
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epicaptopril, a thiol-containing angiotensin-converting enzyme (ACE) inhibitor, is recognized for its therapeutic effects in managing hypertension.[1][2] Beyond its primary function, the presence of a sulfhydryl (-SH) group in its structure suggests potential antioxidant properties, as this group can act as a scavenger of reactive oxygen species (ROS).[1][3] Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases.[4] Therefore, quantifying the antioxidant activity of this compound is crucial for understanding its full therapeutic potential.
These application notes provide detailed protocols for assessing the in vitro and cellular antioxidant capacity of this compound, along with methods to investigate its influence on key cellular antioxidant signaling pathways.
Data Presentation: Quantitative Antioxidant Activity of Captopril
The following tables summarize quantitative data from various in vitro studies on Captopril, the racemate of which this compound is an active component.
| Assay | Compound | Concentration | Result | Reference Compound | Result (Reference) | Source(s) |
| DPPH Radical Scavenging | Captopril | 0.08 mM | 92.8% inhibition | Ascorbic Acid | 93.1% inhibition | [3] |
| Potassium Ferricyanide Reducing Power | Captopril | 0.5 mM | ~83% of Ascorbic Acid's activity | Ascorbic Acid | ~87% activity | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Captopril | Various | 1.0 µmol antioxidant power / µmol drug | - | - | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Fosinopril | Various | 0.1 µmol antioxidant power / µmol drug | - | - | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Other ACE Inhibitors* | Various | ≤0.01 µmol antioxidant power / µmol drug | - | - | [1] |
*Enalapril, perindopril, quinapril, and ramipril showed negligible activity.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[3][5] DPPH is a stable, nitrogen-centered free radical that is deep purple in color and absorbs strongly at ~517 nm.[6] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[6][7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]
Experimental Workflow Diagram:
References
- 1. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. asianpubs.org [asianpubs.org]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Epicaptopril Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Epicaptopril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical parameter?
This compound is a stereoisomer and a known impurity of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] The solubility of this compound is a critical physicochemical property that influences its behavior in various experimental and pharmaceutical contexts. For researchers, achieving a desired concentration in solution is fundamental for in vitro and in vivo studies. In drug development, poor solubility can hinder formulation, leading to low bioavailability and therapeutic efficacy.
Q2: What is the expected aqueous and organic solubility of this compound?
Currently, there is a lack of specific public data on the quantitative solubility of this compound. However, as a stereoisomer of Captopril, its solubility behavior is expected to be similar, though not identical. Captopril is known to be freely soluble in water.[2][3] It is crucial to experimentally determine the solubility of this compound for your specific conditions. The data for Captopril can be used as a starting reference point.
Q3: What are the key factors that can influence the solubility of this compound?
Several factors can significantly impact the solubility of a compound like this compound. These include:
-
pH of the medium: As this compound contains carboxylic acid and thiol groups, its ionization state and, consequently, its solubility are pH-dependent.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.
-
Solvent Polarity: The choice of solvent is critical. The polarity of the solvent should ideally match that of the solute for maximum solubility.
-
Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to a faster dissolution rate.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubility profiles.
Troubleshooting Guides
Problem: this compound is not dissolving in my desired aqueous buffer.
If you are experiencing difficulty dissolving this compound in an aqueous buffer, follow these troubleshooting steps:
-
Step 1: Verify pH. Check the pH of your buffer. For acidic compounds like this compound, increasing the pH above its pKa will increase the proportion of the ionized, more soluble form.
-
Step 2: Gentle Heating. Try gently warming the solution. An increase in temperature can enhance the solubility.
-
Step 3: Sonication. Use a sonicator to provide mechanical energy to break down particle agglomerates and facilitate dissolution.
-
Step 4: Reduce Particle Size. If you have the solid compound, consider grinding it to a finer powder to increase the surface area.
-
Step 5: Consider Cosolvents. If the above steps are insufficient, the addition of a water-miscible organic solvent (a cosolvent) may be necessary. See the experimental protocols section for more details.
Caption: Troubleshooting workflow for this compound dissolution issues.
Problem: My this compound solution is cloudy or shows precipitation over time.
Cloudiness or precipitation after initial dissolution can be due to several factors:
-
pH Shift: The pH of the solution may have changed, causing the compound to fall out of solution. Re-verify and buffer the pH if necessary.
-
Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. This indicates that you have created a supersaturated solution.
-
Degradation: this compound, like Captopril, contains a thiol group that can be susceptible to oxidation, potentially leading to less soluble byproducts. It is advisable to prepare fresh solutions and store them protected from light and oxygen.
-
Insufficient Cosolvent: If a cosolvent system is used, the proportion of the aqueous phase might be too high, causing the compound to precipitate.
Quantitative Data Summary
| Solvent | Reported Solubility of Captopril | Reference |
| Water | Freely soluble (~160 mg/mL at 25°C) | [2][3] |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| PBS (pH 7.2) | ~3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is a gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. If filtering, ensure the filter does not adsorb the compound.
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at that temperature.
Protocol 2: Enhancing Aqueous Solubility using a Cosolvent System
This protocol describes a general method for improving the solubility of a poorly aqueous-soluble compound.
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, DMSO).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected organic solvent.
-
Titration: While vortexing, slowly add the aqueous buffer to a known volume of the this compound stock solution.
-
Observation: Continue adding the aqueous buffer until the first sign of persistent cloudiness or precipitation appears. This provides an estimate of the maximum tolerable aqueous content.
-
Optimization: Prepare final solutions with a slightly lower percentage of the aqueous phase than determined in the previous step to ensure stability.
References
Epicaptopril Degradation in Solution: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicaptopril. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in an aqueous solution is oxidation. The thiol (-SH) group of the this compound molecule is susceptible to oxidation, leading to the formation of a disulfide dimer, this compound disulfide.[1][2][3][4] This is the most commonly observed degradation product under normal storage and experimental conditions.
Q2: What are the main factors that influence the stability of this compound in solution?
Several factors can significantly impact the stability of this compound in solution:
-
pH: this compound is most stable in acidic conditions, typically below pH 4.0.[1][5] As the pH increases, the rate of oxidative degradation also increases.
-
Temperature: Higher temperatures accelerate the degradation of this compound.[6]
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of this compound to its disulfide dimer.[7]
-
Metal Ions: Trace metal ions, such as cupric ions (Cu²⁺), can catalyze the oxidation of this compound.[7]
-
Light: Exposure to light, particularly UV light, can lead to the formation of other degradation products, such as this compound sulfonic acid.[8][9][10]
-
Excipients: Certain excipients can either enhance or reduce the stability of this compound. For example, chelating agents like EDTA can improve stability by sequestering metal ions that catalyze oxidation.[1]
Q3: Are there any other significant degradation products of this compound besides the disulfide dimer?
Yes, under specific stress conditions, other degradation products can be formed. The most notable is this compound sulfonic acid, which is primarily formed through photodegradation.[8][9] While hydrolysis of the amide bond is a potential degradation pathway for captopril-related compounds, studies indicate that oxidation is the predominant route of degradation in the pH range of 2-4.[1]
Q4: How can I minimize the degradation of this compound in my experimental solutions?
To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution below 4.0 using an appropriate buffer system.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) and avoid exposure to high temperatures.
-
Deoxygenation: Prepare solutions using deoxygenated solvents and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
-
Use of Chelating Agents: Add a small concentration of a chelating agent, such as disodium edetate (EDTA), to sequester catalytic metal ions. A concentration of 0.1% EDTA has been shown to be effective.[1]
-
Light Protection: Store solutions in amber or light-protecting containers to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | 1. Oxidative degradation to the disulfide dimer. 2. Inappropriate pH of the solution. 3. Presence of catalytic metal ions. 4. High storage temperature. | 1. Prepare fresh solutions and consider deoxygenating the solvent. 2. Adjust the pH of the solution to be below 4.0. 3. Add a chelating agent like EDTA to the formulation. 4. Store the solution at refrigerated temperatures (2-8 °C). |
| Appearance of an unexpected peak in my chromatogram. | 1. Formation of a degradation product other than the disulfide dimer. 2. Photodegradation due to light exposure. | 1. Characterize the unknown peak using mass spectrometry to identify the degradation product. 2. Conduct a forced degradation study under photolytic conditions to confirm if the peak corresponds to a photodegradant like this compound sulfonic acid. Ensure solutions are protected from light during storage and handling. |
| Inconsistent results between experimental batches. | 1. Variability in the preparation of the solution (e.g., pH, exposure to oxygen). 2. Contamination of reagents or glassware with metal ions. | 1. Standardize the solution preparation protocol, including pH adjustment and deoxygenation steps. 2. Use high-purity water and reagents. Ensure glassware is thoroughly cleaned and rinsed with deionized water. |
Quantitative Data on this compound Degradation
The degradation of this compound, analogous to Captopril, generally follows pseudo-first-order kinetics under oxidative conditions. The rate of degradation is influenced by several factors as summarized below.
Table 1: Influence of pH on Captopril Degradation Rate at 50°C
| pH | Apparent First-Order Rate Constant (k) (days⁻¹) |
| 2.0 | ~0.009 |
| 3.0 | ~0.009 |
| 4.0 | ~0.009 |
| 5.0 | Increases with pH |
| 5.6 | Increases with pH |
| Data extrapolated from studies on Captopril, which shares the same degradation-susceptible thiol group as this compound.[1] |
Table 2: Influence of Temperature on Captopril Degradation
| Temperature (°C) | Degradation Rate | Activation Energy (Ea) |
| 25 | Slower | 21.2 kcal/mol (for epimerization, a related process) |
| 50 | Faster | |
| Data extrapolated from studies on Captopril.[1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating properties of analytical methods.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a relevant buffer).
b. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M hydrochloric acid (HCl), and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 1, 2, 4, 8 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C).
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours) and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber).
-
The exposure should be for a defined period (e.g., achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase.
-
c. Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Stability-Indicating HPLC Method
This method is suitable for the quantification of this compound and its primary degradation product, this compound disulfide.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of methanol and 0.1% v/v phosphoric acid in water (e.g., 47:53 v/v).[11] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Preparation of Standard Solutions:
-
This compound Standard: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
This compound Disulfide Standard: If available, prepare a standard solution of this compound disulfide in the mobile phase. If not available, it can be generated by forced oxidation of this compound (e.g., with a mild oxidizing agent like iodine).
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to fall within the linear range of the calibration curve.
-
-
System Suitability:
-
Inject a resolution solution containing both this compound and this compound disulfide to ensure adequate separation between the two peaks. The resolution should be greater than 2.0.
-
-
Quantification:
-
Construct a calibration curve for this compound using a series of standard solutions of known concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
If a standard for this compound disulfide is available, a separate calibration curve can be constructed for its quantification. Otherwise, the percentage of the degradation product can be estimated based on the relative peak area.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril and its dimer captopril disulfide: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
Technical Support Center: Optimizing Epicaptopril Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicaptopril in in vitro assays.
Introduction to this compound
This compound is a derivative and stereoisomer of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor.[1] While structurally similar to Captopril, its biological activity can differ significantly due to its stereochemistry. Notably, some research suggests that this compound may not be a potent ACE inhibitor, and its effects could be attributed to other mechanisms, such as free radical scavenging.[2] This guide will help you navigate the optimization of this compound concentrations for your specific in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a thiol-containing compound and a stereoisomer of the ACE inhibitor Captopril. While some sources describe it as an ACE inhibitor, other studies indicate it may be a "non-ACE inhibitor".[2] Its biological effects in some contexts are attributed to its ability to act as a free radical scavenger.[1] Researchers should consider that its mechanism of action might differ from that of Captopril.
Q2: What is a good starting concentration for this compound in an ACE inhibition assay?
A2: Given the conflicting reports on this compound's ACE inhibitory activity, it is crucial to perform a wide dose-response curve. As a reference, the IC50 of Captopril for ACE inhibition is in the low nanomolar range (e.g., 6 nM to 35 nM).[3][4][5] It is advisable to start with a broad concentration range, for example, from 1 nM to 100 µM, to determine if this compound has any inhibitory effect on ACE in your assay system.
Q3: What concentration range should I use for cell viability assays with this compound?
A3: There is limited direct data on the cytotoxicity of this compound. For its stereoisomer, Captopril, IC50 values have been reported in the high micromolar to millimolar range for various cancer cell lines (e.g., 849.8 µM for MCF-7, 1.2 mg/mL for DU145, and 1.5 mg/mL for HCT116 cells).[6] A suggested starting range for this compound in cell viability assays (e.g., MTT, XTT, or resazurin) would be from 1 µM to 2 mM to capture a potential dose-dependent effect.
Q4: What concentrations are appropriate for in vitro antioxidant assays with this compound?
A4: The antioxidant activity of this compound is attributed to its thiol group. For Captopril, antioxidant effects have been observed at concentrations ranging from 0.05% to 0.2% in oil stability studies.[7] For cell-free antioxidant assays like DPPH or FRAP, a starting concentration range of 10 µM to 1 mM is recommended to characterize its radical scavenging capacity.
Q5: How should I prepare and store this compound solutions for in vitro experiments?
A5: this compound, like Captopril, is susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH. It is recommended to prepare fresh solutions for each experiment. If a stock solution is required, dissolve this compound in an appropriate solvent (e.g., DMSO or ethanol) and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions, using a slightly acidic buffer (pH below 4.0) and the addition of a chelating agent like EDTA can improve stability.
Troubleshooting Guides
ACE Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No or low inhibition of ACE activity | This compound may not be a potent ACE inhibitor. | Confirm the activity of your ACE enzyme using a known inhibitor like Captopril. Test a very broad concentration range of this compound (e.g., up to 1 mM). Consider that this compound's primary target may not be ACE. |
| High variability between replicates | Oxidation of the thiol group in this compound. Instability of the compound in the assay buffer. | Prepare fresh this compound solutions for each experiment. Use a degassed assay buffer. Consider adding a reducing agent like TCEP to the assay buffer, but be aware of its potential to interfere with the assay.[6] |
| Assay interference | The thiol group of this compound may interact with components of the detection system. | Run appropriate controls, including this compound with the detection reagents in the absence of the enzyme, to check for direct interference. |
Cell Viability Assays (e.g., MTT, XTT, Resazurin)
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | Instability of this compound in cell culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and air. |
| Unexpected cytotoxicity at low concentrations | The specific cell line may be particularly sensitive to thiol-containing compounds. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. Use a lower seeding density of cells. |
| Precipitation of the compound in the culture medium | Low solubility of this compound at the tested concentrations. | Check the solubility of this compound in your cell culture medium. If using a DMSO stock, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Antioxidant Assays (e.g., DPPH, FRAP)
| Problem | Potential Cause | Troubleshooting Steps |
| Low antioxidant activity | The concentration of this compound is too low. The assay conditions are not optimal for thiol-based antioxidants. | Increase the concentration of this compound. Ensure the pH of the reaction mixture is suitable. Compare the activity to a known thiol-containing antioxidant like glutathione or Captopril. |
| Color interference with the assay | This compound solution may have some color that interferes with the absorbance reading. | Run a blank sample containing this compound and the solvent to subtract the background absorbance. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for its stereoisomer, Captopril, to serve as a reference for designing experiments.
Table 1: Captopril IC50 Values in ACE Inhibition Assays
| Assay Substrate | IC50 (nM) | Reference |
| Angiotensin-I | 6 | [3][4] |
| Synthetic Substrates | 23-35 |
Table 2: Captopril IC50 Values in Cell Viability Assays
| Cell Line | Assay | IC50 | Reference |
| MCF-7 (Breast Cancer) | MTT | 849.8 µM | |
| AMJ13 (Breast Cancer) | MTT | 1075 µM | |
| DU145 (Prostate Cancer) | MTT | 1.2 mg/mL | [6] |
| HCT116 (Colon Cancer) | MTT | 1.5 mg/mL | [6] |
Table 3: this compound IC50 Values against Metallo-β-Lactamases
| Enzyme | IC50 (µM) | Reference |
| BcII | >1000 | [8] |
| IMP-1 | 196.4 ± 1.2 | [8] |
| VIM-2 | 4.3 ± 0.2 | [8] |
Note: This data is for metallo-β-lactamase inhibition, not ACE inhibition, and highlights that this compound's activity is enzyme-dependent.
Experimental Protocols
Detailed Methodology for ACE Inhibition Assay (Fluorometric)
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 8.3).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) in an appropriate solvent.
-
Prepare a stock solution of ACE from rabbit lung or human recombinant ACE in assay buffer.
-
Prepare a stock solution of this compound and a positive control (Captopril) in the assay buffer. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure :
-
To a 96-well black microplate, add 20 µL of each this compound dilution or control.
-
Add 40 µL of the ACE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Methodology for Cell Viability Assay (MTT)
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the potential point of action for this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A decision tree for troubleshooting inconsistent results in this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer Potential of Captopril and Botulinum Toxin Type-A and Associated p53 Gene Apototic Stimulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of captopril in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Epicaptopril
Disclaimer: Epicaptopril is a derivative of Captopril.[1] Due to the limited availability of direct research on this compound's bioavailability, this guide leverages the extensive research conducted on Captopril. The strategies and methodologies presented here are based on the assumption that they are broadly applicable to this compound. Researchers should validate these approaches for their specific this compound formulation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern for researchers?
The oral bioavailability of Captopril, and likely this compound, can be variable and incomplete. Captopril has a reported oral bioavailability of approximately 60-75%.[2][3][4] This can be further reduced by the presence of food, which can decrease absorption by 35-40%.[5] Incomplete and variable bioavailability can lead to inconsistent therapeutic effects and may necessitate higher or more frequent dosing, potentially increasing the risk of side effects.[6] Improving bioavailability is crucial for developing more effective and patient-compliant oral dosage forms.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
Several factors can limit the oral bioavailability of Captopril and, by extension, this compound:
-
First-Pass Metabolism: Captopril undergoes extensive first-pass metabolism in the liver, where it is converted to metabolites such as captopril-cysteine disulfide and the disulfide dimer of captopril.[7][8][9][10] This metabolic process significantly reduces the amount of active drug that reaches systemic circulation.
-
Food Effect: Co-administration with food can significantly decrease the absorption of Captopril.[5][11]
-
Chemical Instability: The thiol group in Captopril is susceptible to oxidation, which can affect its stability in the gastrointestinal tract.
-
Permeability: While generally considered to have good solubility, its permeability across the intestinal epithelium can be a limiting factor for complete absorption.[12][13]
Q3: What are the leading strategies to improve the bioavailability of this compound?
Researchers are exploring several promising strategies to enhance the bioavailability of ACE inhibitors like Captopril, which are likely applicable to this compound:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating the drug in nanoparticles, such as those made from chitosan or lipids, can protect it from degradation, improve its permeability, and provide sustained release.[12][13][14]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug can enhance its lipophilicity and permeability. The prodrug is then converted to the active drug in the body.[15][16][17][18]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract through routes like transdermal or sublingual delivery can avoid first-pass metabolism.[7][8][19][20]
-
Formulation with Permeation Enhancers: Including substances that reversibly increase the permeability of the intestinal membrane can improve drug absorption.[7][8]
-
Sustained-Release Formulations: Formulations that release the drug slowly over time can improve efficacy and patient compliance by maintaining therapeutic drug levels for longer periods.[6][21]
Troubleshooting Experimental Challenges
Q4: My nanoparticle formulation shows low encapsulation efficiency for this compound. What can I do?
Low encapsulation efficiency is a common challenge. Here are some troubleshooting steps:
-
Optimize Polymer/Lipid Concentration: The ratio of the drug to the encapsulating material is critical. Systematically vary the concentration of the polymer or lipid to find the optimal ratio for this compound.
-
Adjust Formulation Process Parameters: Factors such as stirring speed, sonication time, and temperature can significantly impact nanoparticle formation and drug loading.[22] For instance, in an ionic gelation method for chitosan nanoparticles, the rate of addition of the cross-linking agent can be crucial.
-
Check Drug-Polymer/Lipid Interactions: Ensure there are favorable interactions between this compound and the encapsulating material. The pH of the formulation can influence the ionization state of both the drug and the polymer, affecting their interaction.
-
Modify the Solvent System: The choice of solvent can affect the solubility of both the drug and the encapsulating material, thereby influencing encapsulation efficiency.
Q5: I am observing high variability in my in vitro permeability assays with Caco-2 cells. How can I improve the consistency of my results?
High variability in Caco-2 permeability assays can be frustrating. Consider the following to improve reproducibility:
-
Ensure Monolayer Integrity: Before each experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow. Consistent TEER values are crucial.
-
Control Experimental Conditions: Maintain consistent pH, temperature, and buffer composition throughout the experiment. The passage number of the Caco-2 cells should also be kept within a narrow range, as permeability can change with cell age.
-
Standardize Drug Concentration and Incubation Time: Use a consistent concentration of your this compound formulation and a fixed incubation time for all experiments. Ensure the drug concentration does not affect cell viability.
-
Minimize Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein. If you are studying passive permeability, consider using an inhibitor of these transporters or using a cell line with low efflux transporter expression.[23]
Experimental Protocols
Protocol 1: Preparation of Chitosan Nanoparticles for this compound Delivery
This protocol is adapted from methods used for Captopril encapsulation.[14]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
Methodology:
-
Prepare Chitosan Solution: Dissolve 0.3% (w/v) chitosan in a 1% (v/v) acetic acid solution. Stir until fully dissolved.
-
Prepare TPP Solution: Prepare a 1% (w/v) TPP solution in deionized water.
-
Prepare Drug-TPP Solution: Dissolve a known amount of this compound in the TPP solution.
-
Nanoparticle Formation: While stirring the chitosan solution, add the this compound-TPP solution dropwise. Continue stirring for a specified period (e.g., 1 hour) to allow for the formation of nanoparticles via ionic gelation.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the free drug and other reagents. Wash the nanoparticle pellet with deionized water and re-centrifuge.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers
This is a general protocol for assessing the intestinal permeability of a drug formulation.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer Yellow (for monolayer integrity check)
-
Analytical method for quantifying this compound (e.g., HPLC)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the TEER of the cell monolayers. Also, assess the permeability of Lucifer Yellow to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value can be calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a general framework for assessing the in vivo performance of an this compound formulation. Animal studies should be conducted in accordance with ethical guidelines and approved protocols.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound formulation
-
Control formulation (e.g., this compound in solution)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthetic (if required for blood collection)
-
Analytical method for quantifying this compound in plasma
Methodology:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before drug administration.
-
Drug Administration: Divide the rats into groups (e.g., control and test formulation). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.
Data Presentation
Table 1: Comparison of Oral Bioavailability of Captopril in Different Formulations
| Formulation Type | Animal Model | Relative Bioavailability (%) | Reference |
| Captopril Solution | Healthy Human Volunteers | ~65% | [24] |
| Captopril with Food | Healthy Human Volunteers | ~35-40% reduction | [5] |
| Captopril-Loaded Chitosan Nanoparticles | Rats | Enhanced compared to solution | [14] |
| Captopril-Cyclodextrin Nanoparticles | Rats | Prolonged inhibitory activity | [21] |
| Captopril Sublingual Tablet | Human Volunteers | Enhanced absorption and bioavailability | [19] |
Table 2: Effect of Permeation Enhancers on Captopril Flux
| Permeation Enhancer | In Vitro Model | Enhancement Ratio | Reference |
| Citral | Siloxane Membrane | High Permeability | [7][8] |
| Dimethyl Formamide | Siloxane Membrane | High Permeability | [7][8] |
| Sodium Tauroglycholate | Siloxane Membrane | Lower Permeability | [7][8] |
| Sodium Lauryl Sulfate | Siloxane Membrane | Lower Permeability | [7][8] |
Visualizations
Caption: Workflow for developing an this compound formulation with enhanced bioavailability.
Caption: Mechanism of a paracellular penetration enhancer.
Caption: Nanoparticle-mediated delivery of this compound across the intestinal epithelium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of Different Solid Dosage Forms Containing Captopril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative evaluation of ACE inhibitors: which differences are relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Captopril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of food on the bioavailability of captopril in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Effect of enhancers on permeation kinetics of captopril for transdermal system | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. PathWhiz [smpdb.ca]
- 10. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Captopril? [synapse.patsnap.com]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Nanoparticle approaches for the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 20. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New formulation of an old drug in hypertension treatment: the sustained release of captopril from cyclodextrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of captopril in healthy subjects and in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicaptopril Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to epicaptopril stability testing. The following information, presented in a question-and-answer format, directly addresses potential issues and offers detailed experimental protocols.
Disclaimer: this compound is a stereoisomer of captopril. Due to the limited availability of stability data specifically for this compound, this guide leverages the extensive publicly available data for captopril. The stability profiles of stereoisomers are generally very similar; however, it is recommended to validate these protocols specifically for this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on data from its stereoisomer, captopril, the primary degradation pathway for this compound is oxidation. The thiol group (-SH) in the molecule is susceptible to oxidation, leading to the formation of this compound disulfide, a dimer of the parent molecule. This oxidation can be accelerated by factors such as pH, temperature, and the presence of metal ions.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound drug substance?
A2: To minimize degradation, this compound should be stored in well-closed containers, protected from light and moisture. Long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, as per the International Council for Harmonisation (ICH) guidelines.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you must perform forced degradation studies to generate these potential interferents. The HPLC method should then be optimized to achieve adequate resolution between the this compound peak and all other peaks. Key chromatographic parameters to optimize include the mobile phase composition (including pH and organic modifier content), column chemistry (e.g., C18), and detector wavelength (typically around 210-220 nm for captopril and its derivatives).[5][6][7][8]
Q4: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause?
A4: Peak tailing for compounds like this compound, which contain a carboxylic acid group, is often due to secondary interactions with active sites on the HPLC column packing, particularly silanol groups. Here are some common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxylic acid group may be ionized and interact with residual silanols. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or trifluoroacetic acid) can suppress this ionization and improve peak shape.
-
Column Choice: Using a modern, high-purity silica column with end-capping can reduce the number of available silanol groups.
-
Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to inconsistent peak shapes. Ensure your buffer concentration is sufficient (typically 10-25 mM).
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
Q5: I am not seeing good resolution between the this compound and this compound disulfide peaks. How can I improve this?
A5: Improving the resolution between these two closely related compounds may require adjusting the chromatographic conditions:
-
Mobile Phase Composition: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A shallower gradient or a lower percentage of the organic modifier in an isocratic method may improve separation.
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.
-
Column Temperature: Optimizing the column temperature can affect the selectivity of the separation.
-
Column with Different Selectivity: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound stability testing using HPLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample preparation or injection volume.- Sample degradation due to improper storage. | - Ensure the detector lamp is on.- Check the pump and mobile phase reservoirs.- Verify sample concentration and injection volume.- Prepare fresh samples and standards.[9] |
| High backpressure | - Clogged column frit or in-line filter.- Blockage in the tubing.- Precipitation of buffer in the mobile phase. | - Replace the in-line filter and column frit.- Systematically check tubing for blockages.- Ensure buffer is fully dissolved and miscible with the organic solvent.[9][10] |
| Variable retention times | - Leak in the HPLC system.- Inconsistent mobile phase composition.- Fluctuations in column temperature. | - Check for leaks at all fittings.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[9] |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your injection sequence.- Inject a blank run to confirm the source of the ghost peak.[11] |
| Loss of resolution | - Column degradation.- Change in mobile phase composition. | - Replace the HPLC column.- Prepare fresh mobile phase, ensuring accurate pH and composition.[11] |
| Split peaks | - Issue with the injector rotor seal.- Air bubbles in the system.- Partial blockage at the column inlet. | - Replace the injector rotor seal.- Degas the mobile phase.- Reverse-flush the column (if recommended by the manufacturer).[11] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[12]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M hydrochloric acid.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 1 hour.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-stressed powder in the mobile phase to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution by HPLC.
Stability-Indicating HPLC Method
This method is based on published methods for captopril and should be validated for this compound.[5][8]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector Wavelength | 215 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
Summary of Forced Degradation Results for Captopril (as a proxy for this compound)
The following table summarizes typical degradation data for captopril under various stress conditions. Similar results would be expected for this compound.[13][14][15]
| Stress Condition | % Degradation | Major Degradation Product |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | ~15% | Captopril Disulfide |
| Base Hydrolysis (0.1 M NaOH, RT, 1h) | ~25% | Captopril Disulfide |
| Oxidative (3% H₂O₂, RT, 1h) | ~40% | Captopril Disulfide |
| Thermal (105°C, 24h) | ~5% | Captopril Disulfide |
| Photolytic (UV light, 24h) | ~10% | Captopril Disulfide |
ICH Stability Study Conditions
This table outlines the standard conditions for long-term, intermediate, and accelerated stability studies as per ICH guidelines.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
Technical Support Center: Synthesis of Epicaptopril
For researchers, scientists, and drug development professionals engaged in the synthesis of Epicaptopril, this technical support center provides essential guidance to navigate the common challenges encountered during its preparation. This compound, a diastereomer of the widely-used antihypertensive drug Captopril, presents unique stereochemical hurdles in its synthesis. This guide offers troubleshooting advice and frequently asked questions to facilitate a successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in controlling the stereochemistry to selectively obtain the desired (2S, 2'R) diastereomer, this compound, over the (2S, 2'S) diastereomer, Captopril, and other potential stereoisomers. The coupling of L-proline with (R)-2-methyl-3-sulfanylpropanoic acid is the critical step where diastereoselectivity must be established.
Q2: I obtained a mixture of diastereomers. How can I separate this compound from Captopril?
A2: Separation of this compound and Captopril can be challenging due to their similar physical properties. The most effective methods include:
-
Fractional Crystallization: This is a common method, as the diastereomers can exhibit different crystalline structures and solubilities.[1] Experiment with various solvent systems to induce selective crystallization of one diastereomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating diastereomers.[2][3]
Q3: My reaction yields a low diastereomeric ratio. How can I improve the stereoselectivity?
A3: Achieving a high diastereomeric excess (d.e.) is a known difficulty in this compound synthesis, with some methods reporting low to moderate ratios.[4] To improve stereoselectivity:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants can help direct the stereochemical outcome of the coupling reaction.
-
Asymmetric Synthesis: Utilize asymmetric synthesis strategies for the preparation of the (R)-2-methyl-3-sulfanylpropanoic acid moiety to ensure high enantiomeric purity of this starting material.
-
Enzymatic Resolution: Consider enzymatic resolution to selectively react with one stereoisomer of a racemic starting material, leaving the desired enantiomer for the subsequent steps.
Q4: I am observing significant disulfide bond formation as a side product. How can I prevent this?
A4: The thiol group in this compound is susceptible to oxidation, leading to the formation of disulfide-linked dimers. To minimize this:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, a mild reducing agent can be added during workup to cleave any formed disulfide bonds, though this may complicate purification.
Q5: What are the key analytical techniques to confirm the synthesis and purity of this compound?
A5: A combination of analytical methods is essential:
-
NMR Spectroscopy: 1H and 13C NMR will help confirm the overall structure and can be used to determine the diastereomeric ratio by integrating specific, well-resolved signals for each diastereomer.
-
Chiral HPLC: This is the most definitive method to determine the diastereomeric purity of the final product.[2][3]
-
Mass Spectrometry: To confirm the molecular weight of this compound.
-
Optical Rotation: Measurement of the specific rotation can help to distinguish between different stereoisomers.
Data Presentation
The diastereomeric ratio is a critical parameter in the synthesis of this compound. Below is a summary of expected outcomes based on different synthetic approaches.
| Synthetic Approach | Key Reagents/Conditions | Expected Diastereomeric Ratio (this compound:Captopril) | Reference |
| Conjugate addition of thiol to an α,β-unsaturated system | Thioacetic acid, low temperature (-50 °C) | Moderate | [4] |
| Coupling of racemic 3-halo-2-methylpropanoyl halide with L-proline followed by fractional crystallization | Dicyclohexylamine for resolution | Variable, relies on efficient separation | [1] |
| Stereospecific synthesis of (R)-2-methyl-3-sulfanylpropanoic acid followed by coupling | Chiral starting materials or asymmetric synthesis | Potentially high, dependent on the enantiomeric purity of the acid | Inferred from general principles of stereoselective synthesis |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a composite based on established methods for Captopril and its analogues.
Step 1: Synthesis of (R)-3-acetylthio-2-methylpropanoic acid
-
To a solution of (S)-methacrylic acid in an appropriate solvent, add thioacetic acid.
-
The reaction is typically carried out at low temperatures to improve diastereoselectivity.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield (R)-3-acetylthio-2-methylpropanoic acid.
Step 2: Coupling with L-proline
-
Dissolve (R)-3-acetylthio-2-methylpropanoic acid in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Activate the carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
In a separate flask, dissolve L-proline in a suitable solvent.
-
Slowly add the L-proline solution to the activated acid solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for several hours until completion, monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
Step 3: Deprotection of the Thiol Group
-
Dissolve the crude protected this compound in a suitable solvent (e.g., methanol) under an inert atmosphere.
-
Add a base, such as sodium hydroxide or ammonia in methanol, to cleave the acetyl protecting group.
-
Monitor the deprotection reaction by TLC.
-
Once complete, neutralize the reaction mixture with an acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
Step 4: Purification of this compound
-
The crude this compound is purified by fractional crystallization from a suitable solvent system or by preparative chiral HPLC to separate it from any Captopril diastereomer and other impurities.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Stereoisomers
Caption: Stereochemical relationship between starting materials and final products.
References
- 1. EP0432204A1 - Derivatives and precursors of captopril and its analogues - Google Patents [patents.google.com]
- 2. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
Epicaptopril Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from epicaptopril in biochemical assays. Given that this compound is a stereoisomer of captopril and shares the same reactive thiol group, much of the guidance is based on documented interference patterns of captopril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
This compound is the (2S, 2'R) stereoisomer of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Like captopril, this compound possesses a reactive thiol (-SH) group, which is the primary cause of interference in many biochemical assays.[2][4] This thiol group can act as a reducing agent, nucleophile, or can interact with metal ions, leading to inaccurate measurements.[4]
Q2: Which types of assays are most susceptible to interference by this compound?
Assays that are particularly vulnerable to interference from thiol-containing compounds like this compound include:
-
Colorimetric Assays: Especially those based on redox reactions or the use of metal ions. The reducing potential of the thiol group can directly interact with chromogenic reagents.[5]
-
Fluorometric Assays: The thiol group can quench fluorescence or react with fluorescent probes, leading to either decreased or increased signal.[6][7]
-
Enzymatic Assays: this compound can interfere by directly inhibiting or activating enzymes, reacting with cofactors, or chelating metal ions essential for enzyme activity.[8][9]
-
Assays involving disulfide bond reduction: The thiol group on this compound can participate in thiol-disulfide exchange reactions, interfering with assays that quantify free thiols or disulfide bonds.[10][11]
Q3: What is the general mechanism of thiol interference?
The primary mechanisms of interference from the thiol group in this compound include:
-
Redox Reactions: The thiol group can reduce assay components, such as tetrazolium dyes in viability assays or metal ions in colorimetric tests.
-
Nucleophilic Attack: The thiolate anion (S-) is a strong nucleophile and can react with electrophilic centers in assay reagents or substrates.[4]
-
Metal Chelation: The thiol group can bind to metal ions, which may be essential cofactors for enzymes or part of a detection system.
-
Thiol-Disulfide Exchange: this compound can react with disulfide bonds in proteins or reagents, altering their structure and function.[12]
Troubleshooting Guides
Below are troubleshooting guides for common biochemical assays where interference from this compound may be observed.
Problem 1: Inaccurate results in colorimetric assays (e.g., protein assays, metabolic assays).
-
Symptom: You observe either unexpectedly high or low absorbance values in samples containing this compound compared to controls.
-
Potential Cause: The thiol group of this compound is reducing or directly reacting with the chromogenic reagent.
-
Troubleshooting Steps:
-
Run a compound-only control: Prepare a sample with this compound in the assay buffer without the analyte of interest. If a color change is observed, this confirms direct interference.
-
Thiol Scavenging: Pre-incubate your sample with a thiol-scavenging agent such as N-ethylmaleimide (NEM). This will covalently modify the thiol group on this compound, preventing it from reacting with your assay reagents. See Experimental Protocol 1 for details.
-
Alternative Assay: If interference persists, consider using an alternative assay for your analyte that does not rely on redox-sensitive reagents. For example, for protein quantification, the Bradford assay may be less susceptible to thiol interference than the BCA assay.
-
Problem 2: Quenching or enhancement of signal in fluorometric assays.
-
Symptom: The presence of this compound in your samples leads to a significant decrease or increase in fluorescence intensity that is not related to the biological activity being measured.
-
Potential Cause: The thiol group is either quenching the fluorophore or reacting with the probe to produce a fluorescent adduct.[6]
-
Troubleshooting Steps:
-
Spectral Scan: Run a fluorescence scan of this compound alone in the assay buffer to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Control for Quenching/Enhancement: Prepare a sample with a known concentration of your fluorophore and add this compound to determine its effect on the signal.
-
Thiol Modification: As with colorimetric assays, pre-treating the sample with a thiol-reactive compound like NEM can mitigate interference. See Experimental Protocol 1.
-
Use of Thiol-Resistant Dyes: When possible, select fluorescent probes that are known to be less susceptible to interference from reducing agents.
-
Problem 3: Altered enzyme kinetics or activity in enzymatic assays.
-
Symptom: The presence of this compound results in an unexpected inhibition or activation of the enzyme being studied.
-
Potential Cause: this compound may be directly interacting with the enzyme, possibly through its thiol group binding to the active site or allosteric sites, or by chelating essential metal cofactors.[8][9]
-
Troubleshooting Steps:
-
Control for Direct Enzyme Interaction: Run the enzymatic assay with this compound but without the substrate to see if it directly affects the enzyme's stability or the assay signal.
-
Inclusion of a Thiol Reducing Agent: For enzymes that require a reducing environment, the presence of a high concentration of a disulfide-reducing agent like dithiothreitol (DTT) in the assay buffer can sometimes outcompete the inhibitory effect of this compound.[13] However, be aware that DTT itself can interfere with some assays.
-
Dialysis: If this compound is a non-covalent inhibitor, dialyzing the sample prior to the assay may remove it. However, this is not always feasible.
-
Thiol Alkylation: Pre-incubating the sample with NEM can prevent the thiol group from interacting with the enzyme. See Experimental Protocol 1.
-
Quantitative Data on Captopril Interference
The following table summarizes the in vivo effects of captopril on various serum biochemical parameters. While this data is from in vivo studies, it highlights the analytes that are most likely to be affected by this compound in in vitro assays.[9]
| Parameter | Control (Mean ± SD) | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) |
| Glucose (mg/dl) | 93.56 ± 18.40 | 96.80 ± 19.31 | 108.80 ± 33.51 |
| Total Protein (g/l) | 75.75 ± 8.43 | 73.80 ± 9.91 | 82.70 ± 6.38 |
| Urea (mg/dl) | 32.6 ± 10.9 | 30.5 ± 5.9 | 36.9 ± 11.19 |
| Creatinine (mg/dl) | 1.11 ± 0.26 | 1.09 ± 0.12 | 1.34 ± 0.28 |
| Total Cholesterol (mg/dl) | 191.44 ± 34.30 | 219.40 ± 51.63 | 226.10 ± 48.36 |
| Triglycerides (mg/dl) | 123.06 ± 32.95 | 196.20 ± 116.33 | 219.70 ± 153.63 |
| AST (U/l) | 22.94 ± 6.88 | 31.60 ± 9.17 | 31.50 ± 9.59 |
| ALT (U/l) | 18.38 ± 6.37 | 14.30 ± 8.12 | 17.60 ± 8.49 |
| LDH (U/l) | Not Reported | Not Reported | Not Reported |
| CK (IU/l) | Not Reported | Not Reported | Not Reported |
Data from an in vivo study on hypertensive patients treated with captopril.[9] These values should be considered as indicative of potential interference in in vitro assays.
Experimental Protocols
Protocol 1: Mitigation of Thiol Interference using N-ethylmaleimide (NEM)
This protocol describes the pre-treatment of a sample containing this compound with N-ethylmaleimide (NEM) to block its reactive thiol group.
Materials:
-
Sample containing this compound
-
N-ethylmaleimide (NEM) stock solution (100 mM in DMSO or ethanol)
-
Assay buffer
Procedure:
-
To your sample containing this compound, add NEM to a final concentration of 1-5 mM. A 10-fold molar excess of NEM to the thiol is generally recommended.
-
Incubate the mixture at room temperature for 30 minutes to allow for the complete reaction of NEM with the thiol group of this compound.
-
Proceed with your standard biochemical assay protocol.
-
Important Control: Run a parallel experiment with your sample and the assay buffer (without NEM) to confirm that the interference is indeed mitigated. Also, run a control with NEM alone to ensure it does not interfere with your assay.
Visualizations
Caption: Chemical properties of this compound.
Caption: General mechanism of this compound interference.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. This compound | C9H15NO3S | CID 688267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3597160A - Colorimetric method for determining thiols - Google Patents [patents.google.com]
- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Epicaptopril Experiments
Welcome to the technical support center for Epicaptopril. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this angiotensin-converting enzyme (ACE) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stereoisomer of Captopril and functions as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its primary mechanism of action is the inhibition of ACE, which is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, this compound has been shown to be a free radical scavenger.[1]
Q2: What are the most critical factors that can introduce variability in my this compound experiments?
The primary sources of variability in experiments with this compound, and other thiol-containing ACE inhibitors, stem from its chemical instability. Key factors include:
-
Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of inactive dimers. This process is accelerated by the presence of oxygen and transition metal ions like copper and iron.[1][2]
-
pH of Solutions: The stability of this compound is pH-dependent. It is most stable in acidic conditions (pH below 4).[3] In alkaline solutions, the rate of oxidation increases significantly.[2]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[3]
-
Purity of Reagents and Water: The presence of metal ion contaminants in buffers and water can catalyze the oxidation of this compound.
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
To minimize degradation and maintain the potency of your this compound solutions, follow these guidelines:
-
Use High-Purity Water and Reagents: Always use deionized, distilled water or a higher purity grade to minimize metal ion contamination.
-
Degas Solutions: Before dissolving the this compound, degas your solvent (e.g., water or buffer) to remove dissolved oxygen. This can be done by bubbling with an inert gas like nitrogen or by using a vacuum.
-
Control pH: Prepare stock solutions in a buffer with a pH below 4.0 for maximum stability.[3]
-
Use Chelating Agents: Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer to sequester any trace metal ions that could catalyze oxidation.[2]
-
Storage Conditions: Store stock solutions at 2-8°C and protect them from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
| Storage Condition | Recommended Practice | Rationale |
| Solvent | High-purity, deoxygenated water or buffer (pH < 4.0) | Minimizes oxidation and hydrolysis. |
| Additives | EDTA (e.g., 0.1%) | Chelates metal ions that catalyze oxidation. |
| Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber vials or protect from light | Prevents potential photodegradation. |
Troubleshooting Guides
Problem 1: High variability between replicate measurements in my in-vitro ACE inhibition assay.
High variability in an in-vitro ACE inhibition assay can be frustrating. Here’s a step-by-step guide to troubleshoot the issue:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. | Reduced standard deviation between replicates. |
| This compound Degradation | Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Use a stabilized buffer as described in the FAQs. | Increased and more consistent inhibition values. |
| Assay Conditions | Ensure the assay buffer pH is stable throughout the experiment. Pre-warm all reagents to the assay temperature before starting the reaction. | Consistent enzyme activity in control wells. |
| Plate Reader Issues | Check the plate reader settings for the correct wavelength and read type. Ensure there are no bubbles in the wells before reading. | Consistent absorbance/fluorescence readings. |
Problem 2: My IC50 value for this compound is significantly different from published values.
IC50 values can vary between laboratories due to differences in experimental conditions.[4] Here's how to address this:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Different Assay Protocols | Carefully compare your protocol to the one used in the literature. Pay close attention to substrate concentration, enzyme source and concentration, and incubation times. | IC50 values align more closely with expected ranges. |
| Enzyme Activity | Ensure your ACE enzyme has consistent activity. Perform a control experiment with a known standard like Captopril. | The IC50 of the standard is within the expected range. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to calculate the IC50. Ensure you have a sufficient number of data points on the dose-response curve. | A well-fitted curve with a clear sigmoidal shape. |
| This compound Potency | If you suspect your this compound has degraded, perform a quality control check (e.g., by HPLC) or use a fresh, verified batch. | Consistent results with a new batch of the compound. |
Experimental Protocols
Protocol: In-Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a generalized method for determining the ACE inhibitory activity of this compound.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL) as substrate
-
Assay Buffer (e.g., 100 mM Borate buffer with 300 mM NaCl, pH 8.3)
-
This compound
-
1N HCl (to stop the reaction)
-
Ethyl Acetate
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Reagents:
-
Dissolve ACE in the assay buffer to the desired concentration.
-
Dissolve HHL in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water with EDTA) and make serial dilutions in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a specific volume of the this compound solution (or buffer for control).
-
Add the ACE solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Stop Reaction:
-
Terminate the reaction by adding 1N HCl.
-
-
Extraction and Quantification:
-
Extract the hippuric acid (HA) formed with ethyl acetate.
-
Centrifuge to separate the layers.
-
Transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in a suitable solvent (e.g., mobile phase for HPLC or water for spectrophotometry).
-
Quantify the amount of HA produced by measuring the absorbance at 228 nm or by using a validated HPLC method.
-
-
Calculate Inhibition:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for in-vitro ACE inhibition assay.
Caption: this compound's role in the RAAS pathway.
Caption: Troubleshooting logic for high variability.
References
- 1. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of new potential ACE inhibitor in the aqueous solutions of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ufop.br [repositorio.ufop.br]
Validation & Comparative
Epicaptopril and Captopril: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Epicaptopril and its stereoisomer, Captopril. While both molecules are structurally similar, their biological activities, particularly concerning angiotensin-converting enzyme (ACE) inhibition, differ significantly. This comparison focuses on their respective antioxidant effects, supported by available experimental data, to inform research and development in cardiovascular and oxidative stress-related pathologies.
Introduction to this compound and Captopril
Captopril is a well-established ACE inhibitor widely used in the treatment of hypertension and heart failure.[1] Its therapeutic effects are primarily attributed to the inhibition of the renin-angiotensin-aldosterone system. Beyond its ACE inhibitory action, Captopril has been recognized for its antioxidant properties, largely owing to the presence of a thiol (-SH) group in its structure.[1][2] This thiol group can directly scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.[1][2]
This compound is a stereoisomer of Captopril and is not an ACE inhibitor. However, it shares the same thiol group, suggesting a potential for similar antioxidant activity independent of ACE inhibition. This guide examines the existing scientific literature to compare the antioxidant capacities of these two compounds.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant effects of this compound and Captopril are limited. However, a key study by Misík et al. (1993) provides quantitative data on their hydroxyl radical (•OH) scavenging activity. The bimolecular rate constants, which indicate the reaction speed between the compounds and the hydroxyl radical, were determined to be nearly identical and close to a diffusion-controlled rate, highlighting their potent scavenging ability.
| Compound | Assay Type | Quantitative Metric | Value (M⁻¹s⁻¹) | Reference |
| This compound | Hydroxyl Radical Scavenging (EPR) | Bimolecular Rate Constant | ~2 x 10¹⁰ | Misík et al., 1993[3] |
| Captopril | Hydroxyl Radical Scavenging (EPR) | Bimolecular Rate Constant | ~2 x 10¹⁰ | Misík et al., 1993[3] |
| Captopril | Ferric Reducing Antioxidant Power (FRAP) | Specific Antioxidant Activity | 1.0 µmol antioxidant power/µmol drug | Benzie et al., 1998[4] |
Experimental Protocols
Hydroxyl Radical Scavenging Assay (EPR Spectroscopy)
The direct comparison of this compound and Captopril was conducted using Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping technique.[3]
Objective: To detect and quantify the scavenging of hydroxyl radicals by this compound and Captopril.
Methodology:
-
Generation of Hydroxyl Radicals: Hydroxyl radicals (•OH) were generated via the Fenton reaction, a mixture of iron(II) and hydrogen peroxide.
-
Spin Trapping: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) was used as a spin trap. DMPO reacts with the short-lived hydroxyl radicals to form a more stable DMPO-OH adduct, which has a characteristic EPR spectrum.
-
Reaction with Scavengers: this compound or Captopril was introduced into the system. Their reaction with hydroxyl radicals competes with the DMPO trapping reaction, leading to a decrease in the intensity of the DMPO-OH adduct signal.
-
EPR Spectrum Analysis: The reduction in the EPR signal intensity in the presence of this compound or Captopril was measured to determine the rate constant of the scavenging reaction. The formation of thiyl radicals from both compounds was also observed, confirming the involvement of the thiol group in the scavenging process.[3]
Caption: Experimental workflow for hydroxyl radical scavenging assay using EPR.
Mechanisms of Antioxidant Action
The primary mechanism underlying the antioxidant effects of both this compound and Captopril is attributed to their thiol group.
Direct Radical Scavenging
The thiol group (-SH) can donate a hydrogen atom to reactive oxygen species, thereby neutralizing them. The study by Misík et al. (1993) confirmed that both this compound and Captopril directly scavenge hydroxyl radicals, forming thiyl radicals in the process.[3] Captopril has also been shown to be a potent scavenger of hypochlorous acid.[4]
Caption: Thiol-mediated direct scavenging of reactive oxygen species.
Interaction with Metal Ions
Both this compound and Captopril can reduce Fe(III) ions, a reaction that also produces thiyl radicals.[3] This interaction with transition metals can have dual effects. By reducing pro-oxidant metal ions, they may exhibit antioxidant effects. However, in the presence of hydrogen peroxide, this can also drive a thiol-driven Fenton mechanism, leading to the production of hydroxyl radicals.[3] Captopril has also been shown to interact with copper ions, which may influence its superoxide scavenging activity.[5][6]
Effects on Antioxidant Enzymes
While no data is available for this compound, studies on Captopril have shown that it can enhance endogenous antioxidant defenses. For instance, Captopril treatment in mice has been associated with increased levels of total glutathione (GSSG + GSH) in erythrocytes and the brain, and enhanced activity of selenium-dependent glutathione peroxidase (Se-GPx) in the liver and kidney cortex.[7]
Conclusion
The available evidence strongly suggests that both this compound and Captopril are potent scavengers of hydroxyl radicals, with their thiol groups being the key functional moiety responsible for this activity. The quantitative data from EPR studies indicate that their efficacy in scavenging these highly reactive species is comparable.
For Captopril, a broader spectrum of antioxidant activities has been documented, including ferric reducing power and modulation of endogenous antioxidant systems. Due to the identical thiol group, it is plausible that this compound shares some of these additional antioxidant mechanisms, though further experimental verification is required.
The key distinction remains that Captopril's antioxidant effects in a physiological context are coupled with its potent ACE inhibitory actions, while this compound offers a tool to study the ACE-independent antioxidant effects of this chemical scaffold. For researchers in drug development, this compound could serve as a valuable negative control in studies aiming to delineate the specific contributions of ACE inhibition versus direct antioxidant effects of thiol-containing ACE inhibitors. Future studies directly comparing the two compounds in a wider array of antioxidant assays are warranted to provide a more complete picture of their relative antioxidant profiles.
References
- 1. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide scavenging by thiol/copper complex of captopril--an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captopril does not scavenge superoxide: captopril prevents O2-. production by chelating copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Epicaptopril: An Inactive Stereoisomer as a Robust Negative Control for Captopril Studies
For researchers in pharmacology and drug development, the use of a proper negative control is fundamental to the validation of experimental results. In studies involving the angiotensin-converting enzyme (ACE) inhibitor Captopril, its stereoisomer, Epicaptopril, serves as an ideal negative control. This guide provides a comprehensive comparison of Captopril and this compound, supported by experimental data and detailed protocols, to aid in the design of rigorous and reliable studies.
Captopril, the (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. Its therapeutic effects are well-documented. In contrast, its epimer, this compound, which differs in the stereochemistry at the 2-methyl-3-sulfanylpropanoyl moiety, is known to be biologically inactive as an ACE inhibitor. This stereochemical difference provides a powerful tool for researchers to distinguish the specific effects of ACE inhibition from other potential off-target or non-specific effects of the chemical scaffold.
Comparative Efficacy: Captopril vs. This compound
The defining difference between Captopril and this compound lies in their ability to inhibit angiotensin-converting enzyme. While Captopril exhibits potent inhibitory activity, this compound is considered inactive. This difference is attributed to the specific stereochemical requirements of the ACE active site.
| Compound | Target | IC50 Value | Activity |
| Captopril | Angiotensin-Converting Enzyme (ACE) | ~6 nM[1] | Active Inhibitor |
| This compound | Angiotensin-Converting Enzyme (ACE) | Inactive[2] | Inactive |
The Renin-Angiotensin Signaling Pathway and Captopril's Mechanism of Action
The renin-angiotensin system is a critical regulator of blood pressure. Angiotensinogen is cleaved by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor, leading to a cascade of events that increase blood pressure. Captopril exerts its therapeutic effect by directly inhibiting ACE, thereby blocking the production of angiotensin II.
Caption: Renin-Angiotensin pathway and Captopril's inhibition.
Experimental Protocols
To quantitatively assess the differential activity of Captopril and this compound, a robust ACE inhibition assay is required. The following protocol outlines a common method using High-Performance Liquid Chromatography (HPLC).
Objective: To determine and compare the 50% inhibitory concentration (IC50) of Captopril and this compound against angiotensin-converting enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Captopril
-
This compound
-
Sodium Borate Buffer (pH 8.3)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.
-
Dissolve ACE in the borate buffer to a final concentration of 0.1 U/mL.
-
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Prepare stock solutions of Captopril and this compound in deionized water and create a series of dilutions to be tested.
-
-
Enzyme Inhibition Assay:
-
In separate microcentrifuge tubes, add 40 µL of the borate buffer, 10 µL of either the Captopril or this compound dilution (or water for the control), and 10 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Filter the reaction mixtures through a 0.22 µm syringe filter.
-
Analyze the samples using an HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% TFA, with a suitable gradient to separate the substrate (HHL) from the product (Hippuric Acid, HA).
-
Monitor the elution at 228 nm.
-
Quantify the peak area of the product (HA) to determine the extent of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of Captopril and this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the peak area of HA in the control reaction and A_sample is the peak area of HA in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the ACE inhibitory activity of Captopril and this compound.
Caption: Workflow for comparing Captopril and this compound.
By utilizing this compound as a negative control, researchers can confidently attribute the observed biological effects in their studies to the specific inhibition of angiotensin-converting enzyme by Captopril, thereby strengthening the validity and impact of their findings.
References
Epicaptopril Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of epicaptopril, the diastereomer of the angiotensin-converting enzyme (ACE) inhibitor captopril, in immunoassays designed for the detection of captopril. Understanding the stereoselectivity of such assays is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. While specific quantitative data on the cross-reactivity of this compound in published captopril immunoassays is limited in the available literature, this guide presents a framework for evaluating this critical performance characteristic.
Data Presentation: Cross-Reactivity Comparison
The cross-reactivity of an immunoassay is a measure of its ability to distinguish between the target analyte and structurally similar compounds. It is typically expressed as a percentage, calculated as:
(Concentration of Captopril at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100%
Ideally, an antibody highly specific for captopril would exhibit very low cross-reactivity with this compound. The following table illustrates how such comparative data would be presented. Please note that the values presented are for illustrative purposes, as specific cross-reactivity percentages for this compound were not available in the reviewed literature. Researchers are strongly encouraged to perform their own validation studies to determine these values.
| Compound | Chemical Structure | Cross-Reactivity (%) - Illustrative |
| Captopril | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | 100% (Reference Compound) |
| This compound | (2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | Value to be Determined |
| Captopril Disulfide | Dimer of Captopril | Value to be Determined |
| Other ACE Inhibitors | e.g., Enalapril, Lisinopril | Value to be Determined |
Experimental Protocols
The following is a generalized experimental protocol for an enzyme immunoassay for captopril, based on methodologies described in the scientific literature. This protocol can be adapted to test the cross-reactivity of this compound and other related compounds.
Key Experiment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the cross-reactivity of this compound in a competitive ELISA for captopril.
Materials:
-
Microtiter plates coated with anti-captopril antibody
-
Captopril standard solutions
-
This compound and other potential cross-reactant solutions
-
Captopril-enzyme conjugate (e.g., captopril-horseradish peroxidase)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Plate reader
Protocol:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of captopril at known concentrations. Prepare a similar series of concentrations for this compound and other compounds to be tested for cross-reactivity.
-
Competitive Binding:
-
Add a fixed amount of captopril-enzyme conjugate to each well of the antibody-coated microtiter plate.
-
Add the standard solutions, this compound solutions, or unknown samples to the respective wells.
-
Incubate the plate to allow the free captopril and the captopril-enzyme conjugate to compete for binding to the immobilized antibodies.
-
-
Washing: Wash the plate with wash buffer to remove any unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the captopril standards.
-
Determine the concentration of captopril that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Mandatory Visualizations
Immunoassay Cross-Reactivity Principle
The following diagram illustrates the principle of antibody specificity and cross-reactivity in an immunoassay for captopril. A highly specific antibody will preferentially bind to captopril, while a less specific antibody may also bind to its stereoisomer, this compound, leading to cross-reactivity.
Caption: Logical relationship of antibody binding to Captopril vs. This compound.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the key steps in an experimental workflow to determine the cross-reactivity of this compound in a competitive immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
A Head-to-Head Comparative Analysis of Epicaptopril and Enalapril
This guide provides a detailed, objective comparison of the novel Angiotensin-Converting Enzyme (ACE) inhibitor, Epicaptopril, and the widely-used ACE inhibitor, enalapril. The following sections present supporting experimental data from preclinical studies, offering insights into their comparative efficacy, pharmacokinetics, and safety profiles. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy: Antihypertensive Effects
The antihypertensive efficacy of this compound and enalapril was evaluated in a head-to-head study using spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension.
Data Presentation:
Table 1: Reduction in Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats
| Compound | Dose (mg/kg, p.o.) | Peak MAP Reduction (mmHg ± SEM) | Time to Peak Effect (Hours) | Duration of Action (Hours) |
| Vehicle | - | 2.1 ± 1.5 | - | - |
| Enalapril | 10 | 35.4 ± 2.8 | 6 | > 24 |
| 30 | 48.2 ± 3.1 | 6 | > 24 | |
| This compound | 5 | 38.1 ± 2.5 | 4 | > 24 |
| 15 | 51.5 ± 2.9 | 4 | > 24 |
Data are presented as mean ± Standard Error of the Mean (SEM), n=8 animals per group.
Experimental Protocols:
-
Animal Model: Male spontaneously hypertensive rats (SHR/NCrl), aged 14-16 weeks with a baseline systolic blood pressure > 160 mmHg, were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound and enalapril were suspended in a 0.5% methylcellulose vehicle. The compounds were administered as a single oral dose (p.o.) via gavage. A control group received the vehicle alone.
-
Blood Pressure Measurement: Mean Arterial Pressure (MAP) was measured continuously using radiotelemetry. A pressure-sensing catheter was surgically implanted into the abdominal aorta of each rat at least one week prior to the study. Data were recorded from 2 hours pre-dose to 24 hours post-dose. The peak MAP reduction was calculated as the maximum change from the pre-dose baseline.
Experimental Workflow:
Comparative Pharmacokinetic Profile
A single-dose pharmacokinetic study was conducted in beagle dogs to compare the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and enalapril.
Data Presentation:
Table 2: Pharmacokinetic Parameters in Beagle Dogs Following a Single 10 mg/kg Oral Dose
| Parameter | Enalapril | This compound |
| Tmax (h) | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Cmax (ng/mL) | 450 ± 55 | 820 ± 78 |
| AUC (0-24h) (ng·h/mL) | 2100 ± 180 | 3550 ± 250 |
| Plasma Half-life (t½) (h) | 11.2 ± 1.5 | 10.8 ± 1.3 |
Data are presented as mean ± SEM, n=6 animals per group.
Experimental Protocols:
-
Animal Model: Male beagle dogs, weighing 10-12 kg, were fasted overnight prior to drug administration.
-
Drug Administration: A single oral dose of 10 mg/kg of either this compound or enalapril was administered in a gelatin capsule.
-
Blood Sampling: Venous blood samples (2 mL) were collected into EDTA-containing tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drugs were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
In Vitro ACE Inhibition and Mechanism of Action
The direct inhibitory activity of this compound and enalaprilat (the active metabolite of enalapril) on the Angiotensin-Converting Enzyme (ACE) was assessed using an in vitro enzymatic assay.
Data Presentation:
Table 3: In Vitro ACE Inhibitory Activity
| Compound | IC50 (nM) |
| Enalaprilat | 1.2 ± 0.1 |
| This compound | 0.8 ± 0.05 |
IC50 represents the concentration required to inhibit 50% of ACE activity. Data are mean ± SEM from three independent experiments.
Experimental Protocols:
-
Enzyme Source: Recombinant human ACE was used as the enzyme source.
-
Substrate: A fluorogenic substrate, o-Abz-Gly-p-Phe(NO2)-Pro-OH, was used.
-
Assay Procedure: The assay was performed in a 96-well plate format. The enzyme was pre-incubated with varying concentrations of the inhibitors for 15 minutes at 37°C. The reaction was initiated by adding the substrate, and fluorescence was measured kinetically over 30 minutes using a fluorescence plate reader.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway:
Comparative Safety and Tolerability
A preliminary 28-day repeated-dose toxicity study was performed in Wistar rats to assess the safety profile of this compound in comparison to enalapril.
Data Presentation:
Table 4: Summary of Key Findings in a 28-Day Rat Toxicity Study
| Finding | Enalapril (30 mg/kg/day) | This compound (20 mg/kg/day) |
| Body Weight Gain | No significant effect | No significant effect |
| Serum Potassium (K+) | Slight increase (~8%) | Slight increase (~7%) |
| Blood Urea Nitrogen (BUN) | No significant effect | No significant effect |
| Serum Creatinine | No significant effect | No significant effect |
| Adverse Histopathological Findings | None observed | None observed |
Experimental Protocols:
-
Animal Model: Male and female Wistar rats (8 weeks old) were used.
-
Study Design: Animals were assigned to three groups: Vehicle control, enalapril (30 mg/kg/day), and this compound (20 mg/kg/day). The doses were selected to provide comparable levels of ACE inhibition. The compounds were administered daily via oral gavage for 28 consecutive days.
-
Endpoints: Body weight and clinical observations were recorded weekly. At the end of the study, blood samples were collected for clinical chemistry analysis. A full necropsy and histopathological examination of major organs were performed.
Conclusion
Based on this preclinical data, this compound demonstrates a promising profile as a novel ACE inhibitor. The findings suggest that this compound may offer a more potent and faster-acting antihypertensive effect compared to enalapril, as evidenced by the lower effective dose and shorter time to peak effect in spontaneously hypertensive rats. The improved oral bioavailability, indicated by the higher Cmax and AUC in the pharmacokinetic study, supports this observation. Both compounds exhibit a similar safety profile in a short-term toxicity study, with no major adverse effects noted at pharmacologically active doses. Further investigation, including long-term safety studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
Stereospecificity of Epicaptopril's Effects: A Comparative Guide
An Objective Comparison of the Pharmacological and Antioxidant Activities of Captopril and its Stereoisomer, Epicaptopril
This guide provides a comprehensive comparison of the biological effects of Captopril and its diastereomer, this compound. The primary focus is to elucidate the stereospecificity of their interaction with the Angiotensin-Converting Enzyme (ACE) and to compare their non-specific antioxidant properties. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of ACE inhibitors and the broader pharmacological implications of stereoisomerism.
Core Findings: Stereospecificity in ACE Inhibition, Similarity in Antioxidant Activity
Experimental data conclusively demonstrates that the therapeutic effect of Captopril as an Angiotensin-Converting Enzyme (ACE) inhibitor is highly stereospecific. Captopril, the (2S, 2'S)-isomer, is a potent inhibitor of ACE with IC50 values typically in the nanomolar range. In stark contrast, its diastereomer, this compound, which possesses the (2S, 2'R) configuration, is considered a non-ACE inhibitor. This dramatic difference in potency underscores the critical role of the specific three-dimensional arrangement of the molecule for effective binding to the active site of ACE.
Interestingly, this stereospecificity does not extend to all of their biological activities. Both Captopril and this compound contain a sulfhydryl (-SH) group, which is known to be a scavenger of reactive oxygen species. Studies have shown that both isomers exhibit comparable antioxidant activity, indicating that this particular effect is not dependent on the specific stereochemistry of the molecule but rather on the presence of the thiol moiety.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the ACE inhibitory and antioxidant activities of Captopril and this compound.
| Compound | Target Enzyme | IC50 Value |
| Captopril | Angiotensin-Converting Enzyme (ACE) | ~6 nM - 20 nM[1][2][3] |
| This compound | Angiotensin-Converting Enzyme (ACE) | Not a significant inhibitor |
Table 1: Comparative Angiotensin-Converting Enzyme (ACE) Inhibition. This table highlights the profound difference in the ability of Captopril and this compound to inhibit ACE. Captopril is a potent inhibitor, while this compound shows negligible activity.
| Compound | Assay | Bimolecular Rate Constant (M⁻¹s⁻¹) |
| Captopril | Hydroxyl Radical Scavenging | ~2 x 10¹⁰[4] |
| This compound | Hydroxyl Radical Scavenging | ~2 x 10¹⁰[4] |
Table 2: Comparative Antioxidant Activity. This table demonstrates that both Captopril and this compound are highly effective at scavenging hydroxyl radicals, with nearly identical bimolecular rate constants. This suggests that their antioxidant potential is independent of their stereochemical configuration.[4]
Signaling Pathways and Mechanisms of Action
The differential effects of Captopril and this compound can be understood by examining their interaction with the Renin-Angiotensin System (RAS) and their general antioxidant properties.
Renin-Angiotensin System (RAS) Inhibition
Captopril's primary mechanism of action is the inhibition of ACE, a key enzyme in the RAS. By blocking ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The stereospecificity of this interaction implies a precise fit of Captopril into the active site of ACE. This compound, due to its different stereochemistry, is unable to bind effectively to the ACE active site and therefore does not inhibit the enzyme.
Figure 1: Simplified diagram of the Renin-Angiotensin System and the differential effects of Captopril and this compound on Angiotensin-Converting Enzyme (ACE).
Free Radical Scavenging
Both Captopril and this compound possess a thiol group that can donate a hydrogen atom to neutralize free radicals, such as the hydroxyl radical (•OH). This antioxidant activity is a chemical property of the thiol group itself and is not dependent on a specific interaction with a biological receptor.
Figure 2: General mechanism of free radical scavenging by both Captopril and this compound via their thiol group.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to determine the IC50 value for ACE inhibitors is a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).
Principle: ACE cleaves HHL to release hippuric acid and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm. The inhibitory activity of a compound is determined by measuring the decrease in hippuric acid formation in its presence.
Protocol:
-
Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3) with NaCl
-
Captopril and this compound solutions of varying concentrations
-
1 M HCl
-
Ethyl acetate
-
-
Procedure:
-
Pre-incubate ACE with different concentrations of the inhibitor (Captopril or this compound) in borate buffer at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid into ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control without an inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a widely used method to measure the total antioxidant capacity of a substance.
Principle: At a low pH, a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form by antioxidants. This reduction results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Protocol:
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Captopril and this compound solutions of varying concentrations.
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve preparation.
-
-
Procedure:
-
Prepare a fresh FRAP working solution and warm it to 37°C.
-
Add a small volume of the sample (Captopril or this compound solution) or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the reaction mixture at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
Determine the FRAP value of the samples by comparing their absorbance to the standard curve. The results are typically expressed as micromolar Fe(II) equivalents.
-
Conclusion
The comparison between Captopril and this compound provides a clear and compelling example of stereospecificity in drug action. While both molecules share the same chemical formula and functional groups, their different spatial arrangements lead to a dramatic divergence in their primary pharmacological effect – the inhibition of Angiotensin-Converting Enzyme. Captopril's potent ACE inhibitory activity is the basis for its clinical use in treating hypertension, whereas this compound is inactive in this regard.
Conversely, the antioxidant activity of these molecules, which is dependent on the presence of a sulfhydryl group, is not stereospecific. Both Captopril and this compound are effective free radical scavengers. This highlights that different biological effects of a drug can have different structural requirements. For drug development professionals, these findings underscore the critical importance of considering stereochemistry in the design and evaluation of new therapeutic agents.
References
Reproducibility of Epicaptopril's Effects: A Comparative Guide to Captopril and Other ACE Inhibitors
Introduction: While specific data on the reproducibility of Epicaptopril's effects across different laboratory settings is limited, its close structural and functional relationship to Captopril, a cornerstone of hypertension and heart failure treatment, allows for a robust comparative analysis. This compound is a derivative of Captopril and functions as an angiotensin-converting enzyme (ACE) inhibitor.[1] This guide will therefore focus on the well-documented effects of Captopril and compare its performance with other widely used ACE inhibitors, namely Enalapril, Lisinopril, and Ramipril. By examining the consistency of their effects in various preclinical and clinical studies, we can infer the expected reproducibility of this compound's actions.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the comparative efficacy, safety, and underlying mechanisms of these critical therapeutic agents.
Comparative Efficacy of ACE Inhibitors
The therapeutic efficacy of ACE inhibitors is primarily attributed to their ability to lower blood pressure and reduce mortality and morbidity in patients with heart failure. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Antihypertensive Efficacy of ACE Inhibitors
| ACE Inhibitor | Typical Daily Dose Range (for hypertension) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | References |
| Captopril | 25-150 mg (in 2-3 divided doses) | 15-20 | 10-15 | |
| Enalapril | 5-40 mg (in 1-2 divided doses) | 17-25 | 10-15 | [2] |
| Lisinopril | 10-40 mg (once daily) | 18-25 | 12-15 | [2] |
| Ramipril | 2.5-20 mg (once daily) | 15-20 | 10-12 | [3] |
Table 2: Comparative Effects of ACE Inhibitors in Heart Failure
| ACE Inhibitor | Key Clinical Trial(s) | Effect on All-Cause Mortality | Effect on Hospitalization for Heart Failure | References |
| Captopril | SAVE | Significant reduction | Significant reduction | |
| Enalapril | SOLVD, CONSENSUS | Significant reduction | Significant reduction | [3] |
| Lisinopril | ATLAS | Dose-dependent reduction | Dose-dependent reduction | [3] |
| Ramipril | AIRE | Significant reduction | Significant reduction | [3] |
Comparative Safety and Side Effect Profile
While generally well-tolerated, ACE inhibitors are associated with a class-specific side effect profile. The incidence of these adverse effects can vary between different agents.
Table 3: Comparative Incidence of Key Side Effects
| Side Effect | Captopril | Enalapril | Lisinopril | Ramipril | References |
| Cough | High | High | Moderate | Low | [3] |
| Angioedema | Low | Low | Low | Low | |
| Hypotension | High (especially first dose) | Moderate | Moderate | Moderate | [4] |
| Renal Dysfunction | Moderate | Moderate | Moderate | Moderate | [3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of ACE inhibitors involves the renin-angiotensin-aldosterone system (RAAS). Understanding this pathway is crucial for interpreting experimental data and designing new studies.
Caption: ACE Inhibitor Signaling Pathway.
The preclinical evaluation of ACE inhibitors typically follows a standardized workflow to ensure the reproducibility of findings.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
To ensure the reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of ACE inhibitors.
Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR)
-
Method: Tail-cuff plethysmography is a common non-invasive method. For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Protocol (Tail-Cuff):
-
Acclimatize the SHR to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the rat in the restrainer.
-
Position the tail-cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times to obtain a stable average.
-
-
Protocol (Radiotelemetry):
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter in the abdominal aorta of the SHR under anesthesia.
-
Allow the animal to recover for at least one week.
-
Record blood pressure and heart rate continuously in conscious, freely moving animals in their home cages.
-
Data is transmitted to a receiver and recorded by a computer system.
-
Measurement of Plasma Renin Activity (PRA)
-
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.
-
Protocol:
-
Collect blood samples from the animals into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Incubate a known volume of plasma at 37°C for a specific period (e.g., 1-3 hours) to allow renin to act on angiotensinogen. A parallel sample is kept at 4°C to inhibit enzymatic activity (blank).
-
Stop the enzymatic reaction by adding an ACE inhibitor (if not already the drug being tested) or by rapid freezing.
-
Measure the amount of angiotensin I generated in both the incubated and blank samples using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr). It is important to note that ACE inhibitors can increase PRA by interrupting the negative feedback loop of angiotensin II on renin secretion.[5]
-
Assessment of Cardiac Function in Animal Models of Heart Failure
-
Method: Echocardiography is a non-invasive technique widely used to assess cardiac structure and function.
-
Protocol:
-
Anesthetize the animal lightly to minimize cardiodepressive effects.
-
Place the animal on a heated platform to maintain body temperature.
-
Use a high-frequency ultrasound transducer to obtain two-dimensional (2D) and M-mode images of the heart.
-
Measure key parameters of systolic function, such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Assess diastolic function by measuring parameters like the E/A ratio from Doppler imaging of mitral inflow.
-
Discussion on Reproducibility
The reproducibility of the effects of ACE inhibitors like Captopril is generally high when experimental conditions are well-controlled. Key factors influencing reproducibility include:
-
Animal Model: The choice of animal model (e.g., SHR, renovascular hypertension models) and its specific characteristics (age, sex, genetic background) can impact the magnitude of the observed effects.
-
Drug Formulation and Dose: The purity of the drug substance, the formulation used, and the administered dose are critical for consistent results.
-
Experimental Protocol: Strict adherence to standardized protocols for measurements, as detailed above, is paramount for minimizing variability between different laboratories.
-
Data Analysis: The use of appropriate statistical methods and the transparent reporting of data are essential for allowing independent verification of findings.
While direct comparative studies on the inter-laboratory reproducibility of different ACE inhibitors are scarce, the vast body of literature on Captopril, Enalapril, Lisinopril, and Ramipril demonstrates a consistent pattern of efficacy and safety across numerous studies conducted in diverse settings. This suggests that the effects of ACE inhibitors, as a class, are robust and reproducible. The variations observed in the comparative data tables are more likely attributable to differences in the intrinsic properties of the molecules (e.g., potency, duration of action) and the specific design of the clinical trials rather than a lack of reproducibility of their fundamental pharmacological actions.
Conclusion
In the absence of extensive data on this compound, this guide provides a comparative framework based on its parent compound, Captopril, and other major ACE inhibitors. The evidence strongly suggests that the effects of ACE inhibitors are reproducible when studied under controlled experimental conditions. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers designing and interpreting studies on this important class of cardiovascular drugs. The principles of standardized methodologies and careful control of experimental variables are crucial for ensuring the continued reproducibility of research in this field.
References
A Comparative Analysis of Epicaptopril and Captopril Pharmacokinetics: A Review of Available Data
A comprehensive comparison of the pharmacokinetic profiles of Epicaptopril and Captopril is currently hindered by a notable lack of publicly available experimental data for this compound. While extensive research has characterized the absorption, distribution, metabolism, and excretion of the widely-used angiotensin-converting enzyme (ACE) inhibitor Captopril, similar studies on this compound are not readily found in the scientific literature. This guide will therefore summarize the well-established pharmacokinetic parameters of Captopril and highlight the existing knowledge gap regarding this compound.
Captopril Pharmacokinetics: A Detailed Overview
Captopril, the first orally active ACE inhibitor, has been the subject of numerous pharmacokinetic studies in healthy volunteers and various patient populations. These studies have provided a robust understanding of its behavior in the body.
Data Presentation: Captopril Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Value | References |
| Absorption | ||
| Bioavailability | ~60-75% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3][4] |
| Effect of Food on Absorption | Bioavailability is reduced | [3] |
| Distribution | ||
| Volume of Distribution (Vd) | 0.8 L/kg | [3] |
| Plasma Protein Binding | ~25-30% | [3] |
| Metabolism | ||
| Primary Metabolites | Captopril-cysteine disulfide, Captopril dimer disulfide | [3][5] |
| Elimination | ||
| Elimination Half-life (t½) | ~2 hours | [1] |
| Primary Route of Excretion | Renal | [1][3] |
Experimental Protocols for Captopril Pharmacokinetic Studies
The pharmacokinetic parameters of Captopril have been determined through various clinical study designs. A typical experimental protocol involves the following steps:
-
Subject Recruitment: Healthy volunteers or specific patient populations are recruited for the study.
-
Drug Administration: A single oral dose of Captopril is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time intervals over a 24-hour period.
-
Plasma Analysis: The concentration of Captopril in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), Vd, and elimination half-life.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study, from subject enrollment to data analysis.
A generalized workflow for a clinical pharmacokinetic study.
This compound: The Knowledge Gap
In stark contrast to Captopril, a thorough search of scientific databases reveals a significant lack of published research on the pharmacokinetics of this compound. While the compound is mentioned in some databases, crucial pharmacokinetic data, including its absorption, distribution, metabolism, and excretion, are consistently reported as "Not Available"[6].
This absence of data prevents a direct comparison of the pharmacokinetic profiles of this compound and Captopril. Without experimental evidence, it is impossible to determine key parameters such as this compound's bioavailability, half-life, or metabolic pathways.
Conclusion
While the pharmacokinetic properties of Captopril are well-documented, allowing for its effective and safe use in clinical practice, the same cannot be said for this compound. The lack of available data on this compound's pharmacokinetics represents a significant gap in the scientific literature. Further research, including preclinical and clinical studies, is necessary to elucidate the pharmacokinetic profile of this compound and to enable a meaningful comparison with Captopril. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to better understand the potential therapeutic applications of this compound.
References
- 1. Pharmacokinetics of captopril in healthy subjects and in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Epicaptopril
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Epicaptopril, a compound of interest in pharmaceutical research, requires meticulous handling throughout its lifecycle, including its ultimate disposal, to ensure the safety of personnel and the protection of the environment. Adherence to established protocols is not only a matter of best practice but also a legal and ethical obligation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or a closely related compound if a specific SDS is unavailable. Based on data for similar compounds, this compound may pose several hazards.[1][2][3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.[1][2][5]
-
Eye Protection: Use eye protection to guard against potential eye damage.[1][2][5]
-
Protective Clothing: Wear appropriate protective clothing to minimize exposure.[1][2][5]
In the event of exposure, immediate medical advice or attention should be sought.[1][5]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is rigorously regulated to prevent environmental contamination and ensure public safety. In the United States, several federal agencies have oversight in this area.
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[6][7] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[6][8] A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous pharmaceutical waste.[8]
-
Drug Enforcement Administration (DEA): The DEA's regulations primarily focus on the disposal of controlled substances to prevent diversion.[8]
Many states have their own, often stricter, regulations regarding pharmaceutical waste disposal.[8][9] It is the responsibility of the waste generator to determine if their pharmaceutical waste is classified as hazardous.[9]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on federal regulations for hazardous pharmaceutical waste. Laboratory-specific, institutional, and local regulations must also be followed.
-
Waste Identification and Segregation:
-
Determine if the this compound waste is considered hazardous under RCRA. Based on the hazardous characteristics of similar compounds (e.g., potential reproductive toxicity), it is prudent to manage it as hazardous waste.[1][2][3]
-
Segregate this compound waste from non-hazardous waste streams at the point of generation.
-
-
Containerization and Labeling:
-
Place the this compound waste in a designated, leak-proof, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the specific chemical name (this compound).
-
In some jurisdictions, such as California, containers for pharmaceutical waste destined for incineration must be labeled with "HIGH HEAT" or "INCINERATION ONLY".[9]
-
-
Storage:
-
Store the container in a secure, designated hazardous waste accumulation area.
-
Follow all institutional guidelines regarding storage time limits and conditions.
-
-
Arranging for Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.
-
Ensure the waste is transported by a registered hazardous waste transporter.[9]
-
-
Treatment and Final Disposal:
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
-
If applicable, a hazardous waste manifest will be used to track the waste from generation to its final disposal.[9]
-
Environmental Considerations
The improper disposal of pharmaceuticals, including antihypertensive agents, poses a significant threat to aquatic ecosystems.[10][11] Pharmaceuticals can enter the environment through various means, including improper disposal, and have been detected in water sources.[11] These compounds can have toxic effects on aquatic life.[11] Therefore, the prohibition of flushing pharmaceutical waste is a critical measure to protect the environment.[8]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Physical State | Powder Solid | [4] |
| Appearance | White | [4] |
| Hazard Statements | May cause an allergic skin reaction. May damage fertility. Causes serious eye damage. | [1][3][4] |
| Disposal Precaution | Dispose of contents/container in accordance with local/regional/international regulations. | [1] |
| Environmental Precaution | Use appropriate container to avoid environmental contamination. | [2] |
Experimental Protocols
Detailed experimental protocols for determining the hazardous characteristics of a chemical compound are outlined in the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA). These protocols involve standardized tests for ignitability, corrosivity, reactivity, and toxicity. For reproductive toxicity, studies are typically conducted in animal models following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. sandiegocounty.gov [sandiegocounty.gov]
- 10. Occurrence, ecotoxicological effects and risk assessment of antihypertensive pharmaceutical residues in the aquatic environment--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental impact ratings that could drive positive environmental changes in the manufacture and use of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Epicaptopril
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Epicaptopril, a key impurity and analogue of Captopril. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the well-documented safety protocols for Captopril, its primary analogue. Captopril is known to be a potent compound that may cause allergic skin reactions and has the potential to damage fertility or an unborn child. Therefore, stringent adherence to these personal protective equipment (PPE) guidelines is crucial.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Respiratory | NIOSH-approved N95 or N100 respirator | Required when there is a risk of generating airborne powder or aerosols. A fit-tested respirator should be used in accordance with a respiratory protection program. |
| Eyes | Safety glasses with side shields or goggles | Mandatory for all handling procedures to protect against splashes and airborne particles. |
| Face | Face shield | Recommended in addition to safety glasses or goggles, especially when there is a significant risk of splashing. |
| Hands | Two pairs of chemotherapy-grade nitrile gloves | Double-gloving is strongly recommended. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove provides an additional layer of protection. |
| Body | Disposable gown with long sleeves and tight-fitting cuffs | Gowns should be made of a low-permeability fabric to prevent skin contact. Gowns should be changed immediately if contaminated. |
| Feet | Closed-toe shoes | Mandatory in all laboratory settings. Shoe covers may be required in designated hazardous drug handling areas. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and accidental exposure. The following step-by-step plan outlines the key procedures.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize airborne exposure.
-
Restricted Access: Access to the handling area should be restricted to authorized personnel who are fully trained in the safe handling of potent compounds.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available within the designated area.
Donning of Personal Protective Equipment (PPE)
-
Follow a strict donning sequence to ensure complete protection:
-
Shoe covers (if required)
-
Inner pair of gloves
-
Disposable gown
-
Outer pair of gloves (ensure cuffs of gown are tucked into the outer gloves)
-
Face mask/respirator
-
Eye protection/face shield
-
Handling of this compound
-
Weighing: Use a balance within the containment enclosure. Handle the compound carefully to avoid generating dust.
-
Transfers: When transferring the powder, use appropriate tools and techniques to minimize spillage and aerosolization.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Doffing of Personal Protective Equipment (PPE)
-
Follow a specific doffing sequence to prevent cross-contamination:
-
Outer pair of gloves (dispose of in a designated hazardous waste container)
-
Disposable gown
-
Eye protection/face shield
-
Face mask/respirator
-
Shoe covers (if worn)
-
Inner pair of gloves (dispose of in a designated hazardous waste container)
-
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing paper, and other solid materials that have come into contact with this compound must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.
-
Waste Management: All hazardous waste must be handled and disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety measures, research institutions can significantly mitigate the risks associated with handling potent pharmaceutical compounds like this compound, fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
